molecular formula C31H53N9O6 B15569648 TFLLR-NH2

TFLLR-NH2

カタログ番号: B15569648
分子量: 647.8 g/mol
InChIキー: ANAMCEKSRDPIPX-GFGQVAFXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TFLLR-NH2 is a useful research compound. Its molecular formula is C31H53N9O6 and its molecular weight is 647.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N9O6/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAMCEKSRDPIPX-GFGQVAFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of TFLLR-NH2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of TFLLR-NH2

Introduction

This compound is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3] PARs are a unique subfamily of G protein-coupled receptors (GPCRs) activated through proteolytic cleavage of their N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate signaling.[4][5] this compound mimics this tethered ligand, allowing for direct and specific activation of PAR1 without the need for enzymatic cleavage by proteases like thrombin.[6][7] This property makes it an invaluable tool for researchers, scientists, and drug development professionals to investigate PAR1-specific signaling pathways and physiological responses.[6]

Core Mechanism of Action: Direct PAR1 Activation

The primary mechanism of action of this compound is its function as a direct PAR1 agonist.[6] Unlike the endogenous activator thrombin, which must proteolytically cleave the receptor's extracellular domain to reveal the tethered ligand, this compound binds directly to the receptor, inducing a conformational change that triggers intracellular signaling cascades.[5][6] This direct, non-proteolytic activation provides a more controlled and specific method for studying PAR1 function, circumventing the broader enzymatic activities and potential off-target effects of thrombin.[6]

Upon binding, this compound initiates a cascade of intracellular events by activating heterotrimeric G-proteins. PAR1 is known to couple to multiple G-protein families, leading to diverse cellular responses. The principal signaling pathways activated are:

  • Gαq/11 Pathway : This is a hallmark of PAR1 activation. Gαq stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][8] DAG, in turn, activates protein kinase C (PKC).[5]

  • Gα12/13 Pathway : Coupling to Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is critical for regulating cytoskeletal rearrangements, cell shape, and migration.[5]

  • Gαi/o Pathway : PAR1 can also couple to Gαi/o, which inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5]

These primary G-protein pathways engage further downstream effectors, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are involved in fundamental cellular processes such as proliferation, survival, and inflammation.[5]

PAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol PAR1 PAR1 Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 Gi Gαi/o PAR1->Gi PLC PLCβ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoGEF RhoGEF RhoA RhoA RhoGEF->RhoA AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Gq->PLC activates G1213->RhoGEF activates Gi->AC inhibits TFLLR This compound TFLLR->PAR1 binds PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC DAG->PKC Response Cellular Responses (Platelet Aggregation, Inflammation, Cytoskeletal Rearrangement) Ca->Response PKC->Response RhoA->Response cAMP->Response

Caption: PAR1 signaling cascade initiated by this compound.

Quantitative Data Summary

The potency of this compound has been quantified in various functional assays. The half-maximal effective concentration (EC50) is a key metric for its activity.

AgonistAssay TypeCell/Tissue TypeEC50Maximal ResponseCitation
This compound Calcium MobilizationCultured Dorsal Root Ganglion Neurons1.9 µMPeak [Ca²⁺]i increase of 196.5 ± 20.4 nM at 10 µM[1][2][3][9][10]
This compound Vasodilation (Inhibition of U46619-induced contraction)Human Umbilical Artery-61.50% (SEM = 1.43) mean net maximal inhibition at 10⁻⁶ M[6]

Experimental Protocols & Methodologies

The characterization of this compound relies on robust in vitro functional assays that measure downstream cellular responses.

Calcium Mobilization Assay

This assay is a primary method for quantifying PAR1 activation via the Gαq pathway by measuring the resulting increase in intracellular calcium concentration ([Ca²⁺]i).[8][9][11]

Detailed Methodology:

  • Cell Culture & Plating : Cells endogenously expressing PAR1 (e.g., human endothelial cells like EA.hy926) or cells transfected with a PAR1 expression vector are cultured to confluency.[9][11] The cells are then seeded into 96-well black, clear-bottom microplates and allowed to adhere overnight.[9]

  • Dye Loading : The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2-5 µM).[8][9][10] Cells are incubated in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.[8]

  • Wash : Following incubation, cells are gently washed with an appropriate assay buffer to remove excess extracellular dye.[8]

  • Compound Preparation : Serial dilutions of this compound are prepared in the assay buffer.

  • Fluorescence Measurement : The microplate is placed in a fluorescence plate reader or a kinetic imaging system.[11][12] A baseline fluorescence reading is established before the agonist is added.

  • Agonist Addition & Data Acquisition : The prepared this compound dilutions are added to the wells, and the fluorescence intensity is measured immediately and kinetically over several minutes to capture the transient calcium peak.[8]

  • Data Analysis : The peak fluorescence response for each this compound concentration is determined.[8] The data are then plotted as the change in fluorescence against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.[10]

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Plate PAR1- expressing cells in 96-well plate B 2. Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Wash to remove excess dye B->C D 4. Add serial dilutions of this compound C->D E 5. Measure fluorescence kinetically D->E F 6. Plot dose-response curve E->F G 7. Calculate EC50 F->G

Caption: General workflow for a calcium mobilization assay.
Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation, a key physiological response to PAR1 activation in hemostasis.[9][10]

Detailed Methodology:

  • Blood Collection : Fresh whole blood is collected from healthy donors into tubes containing an anticoagulant like 3.2% sodium citrate.[9][10]

  • Platelet-Rich Plasma (PRP) Preparation : The whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the PRP supernatant.[9][10]

  • Platelet-Poor Plasma (PPP) Preparation : The remaining blood is centrifuged at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which serves as a blank (100% aggregation) for the aggregometer.[9]

  • Assay Setup : A sample of PRP is placed in a cuvette with a small stir bar inside a light transmission aggregometer. The instrument is calibrated using PRP for 0% aggregation and PPP for 100% aggregation.[9][10]

  • Agonist Addition : Once a stable baseline is established, a known concentration of this compound is added to the PRP sample, and stirring continues.[9][10]

  • Measurement : As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to the detector. This change in light transmission is recorded over time.[9]

  • Data Analysis : The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. By testing a range of this compound concentrations, a dose-response relationship can be established.[9]

Platelet_Assay_Workflow A 1. Collect whole blood with anticoagulant B 2. Centrifuge at low speed to obtain Platelet-Rich Plasma (PRP) A->B C 3. Centrifuge remaining blood at high speed to obtain Platelet-Poor Plasma (PPP) A->C D 4. Calibrate aggregometer (PRP=0%, PPP=100%) B->D C->D E 5. Add this compound to PRP sample in cuvette D->E F 6. Record change in light transmission E->F G 7. Quantify maximum aggregation (%) F->G

Caption: Workflow for a platelet aggregation assay.

References

The Role of TFLLR-NH2 in Platelet Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TFLLR-NH2 is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective and potent agonist of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor critically involved in platelet activation and thrombosis. By mimicking the tethered ligand that is exposed upon proteolytic cleavage of PAR-1 by thrombin, this compound provides a valuable tool for studying PAR-1-mediated signaling and platelet function in a controlled and reproducible manner, independent of thrombin's enzymatic activity. This technical guide provides an in-depth overview of the role of this compound in platelet activation studies, including its mechanism of action, detailed experimental protocols, and a summary of quantitative data.

Mechanism of Action: Selective Activation of PAR-1

Thrombin, a key enzyme in the coagulation cascade, is the most potent physiological activator of platelets. It elicits its effects primarily through the cleavage of PARs on the platelet surface. In humans, both PAR-1 and PAR-4 are the major thrombin receptors on platelets. Thrombin cleaves the N-terminal exodomain of PAR-1, unmasking a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling.

This compound circumvents the need for proteolytic cleavage by directly binding to and activating PAR-1, thereby initiating the downstream signaling cascades that lead to platelet activation. This selective activation allows researchers to isolate and study PAR-1 specific pathways without the confounding effects of thrombin, which can also activate PAR-4 and other substrates.

Signaling Pathways of this compound-Mediated Platelet Activation

Upon binding to PAR-1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gαq and Gα12/13.

Gαq/Phospholipase C (PLC) Pathway

Activation of Gαq stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptor on the dense tubular system (the platelet equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytoplasm.

  • DAG activates protein kinase C (PKC), which phosphorylates various downstream targets, contributing to granule secretion and integrin αIIbβ3 activation.

The elevation of intracellular calcium is a critical event in platelet activation, leading to shape change, granule release, and the activation of enzymes such as myosin light chain kinase.

Gq_Pathway TFLLR This compound PAR1 PAR-1 TFLLR->PAR1 Gq Gαq PAR1->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation (Granule Secretion, etc.) Ca_release->Platelet_Activation PKC->Platelet_Activation G1213_Pathway TFLLR This compound PAR1 PAR-1 TFLLR->PAR1 G1213 Gα12/13 PAR1->G1213 RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK MLC_P MLC Phosphorylation ROCK->MLC_P Shape_Change Platelet Shape Change MLC_P->Shape_Change Aggregometry_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis Blood Whole Blood (3.2% Sodium Citrate) PRP Platelet-Rich Plasma (PRP) (Low-speed centrifugation) Blood->PRP PPP Platelet-Poor Plasma (PPP) (High-speed centrifugation) PRP->PPP Calibrate Calibrate Aggregometer (PRP = 0%, PPP = 100%) PRP->Calibrate PPP->Calibrate Add_agonist Add this compound to PRP in cuvette with stir bar Calibrate->Add_agonist Measure Record Light Transmission over time at 37°C Add_agonist->Measure Plot Plot % Aggregation vs. Time Measure->Plot Calculate Determine Max Aggregation (%) Plot->Calculate Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis Blood Whole Blood (3.2% Sodium Citrate) Activate Incubate with this compound Blood->Activate Stain_CD62P Add anti-CD62P-fluorochrome (e.g., PE or APC) Activate->Stain_CD62P Stain_platelet Add anti-CD41/CD61-fluorochrome (platelet identification) Stain_CD62P->Stain_platelet Incubate_dark Incubate in the dark Stain_platelet->Incubate_dark Fix Fix with formaldehyde (B43269) (optional) Incubate_dark->Fix Acquire Acquire on Flow Cytometer Fix->Acquire Analyze Gate on platelets and quantify % CD62P positive Acquire->Analyze

TFLLR-NH2 signaling pathways in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on TFLLR-NH2 Signaling Pathways in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes, including thrombosis, inflammation, and vascular biology.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR-1 is activated via proteolytic cleavage of its N-terminus by proteases like thrombin.[1] This cleavage event unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[1][2]

The synthetic peptide this compound is a selective PAR-1 agonist that mimics this tethered ligand, allowing for direct receptor activation without the need for proteolytic enzymes.[3] This makes this compound an invaluable tool for elucidating the specific signaling pathways and cellular responses mediated by PAR-1 activation. This technical guide provides a comprehensive overview of the primary in vitro signaling pathways activated by this compound, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate research and drug development. While the peptide Tfllrnpndk-NH2 is sometimes mentioned, the scientific literature predominantly focuses on the well-characterized pentapeptide this compound, which will be the focus of this guide.

Core Signaling Pathways of PAR-1 Activation by this compound

Upon binding to PAR-1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins and subsequent downstream signaling cascades. The primary pathways activated are cell-type specific but generally include the Gαq/11, Gα12/13, and Gαi/o pathways.

Gαq/11 Pathway: Calcium Mobilization

A hallmark of PAR-1 activation is the coupling to Gαq/11 proteins. This initiates a signaling cascade that results in a rapid increase in intracellular calcium concentration.

  • Mechanism:

    • Activated Gαq stimulates phospholipase C (PLC).

    • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).

    • DAG, in conjunction with the elevated [Ca2+]i, activates Protein Kinase C (PKC).

Gq_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TFLLR_NH2 This compound PAR1 PAR-1 TFLLR_NH2->PAR1 Binds Gq Gαq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca2_release ER->Ca2_release Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 Ca2->PKC Co-activates Downstream\nTargets Downstream Targets PKC->Downstream\nTargets

PAR-1 Gαq/11 signaling pathway leading to calcium release.

Gα12/13 Pathway: Rho Activation and Cytoskeletal Rearrangement

PAR-1 coupling to Gα12/13 activates the small GTPase RhoA, a key regulator of the actin cytoskeleton. This pathway is critical for processes such as cell shape change, migration, and stress fiber formation.

  • Mechanism:

    • Activated Gα12/13 engages Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).

    • RhoGEFs catalyze the exchange of GDP for GTP on RhoA, leading to its activation.

    • Active RhoA stimulates downstream effectors, most notably Rho-associated kinase (ROCK).

    • ROCK phosphorylates various substrates that lead to cytoskeletal rearrangements.

G12_13_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TFLLR_NH2 This compound PAR1 PAR-1 TFLLR_NH2->PAR1 Binds G12_13 Gα12/13 PAR1->G12_13 Activates RhoGEFs RhoGEFs G12_13->RhoGEFs Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP GDP ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

PAR-1 Gα12/13 signaling pathway leading to RhoA activation.

Gαi/o Pathway: Adenylyl Cyclase Inhibition

PAR-1 can also couple to inhibitory G-proteins of the Gαi/o family. Activation of this pathway leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Mechanism:

    • Activated Gαi/o directly inhibits the enzyme adenylyl cyclase.

    • Inhibition of adenylyl cyclase reduces the conversion of ATP to cAMP.

    • Lowered cAMP levels decrease the activity of Protein Kinase A (PKA).

Gi_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TFLLR_NH2 This compound PAR1 PAR-1 TFLLR_NH2->PAR1 Binds Gi Gαi/o PAR1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ↓ AC->cAMP ATP->AC Converts PKA PKA Activity ↓ cAMP->PKA

PAR-1 Gαi/o signaling pathway leading to cAMP reduction.

Downstream Effectors: MAPK/ERK and PI3K/Akt Pathways

The primary G-protein signaling pathways converge on downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are integral to cell proliferation, survival, and inflammation. Activation of the ERK1/2 pathway is a prominent outcome of PAR-1 stimulation.

Quantitative Data Summary

The following tables summarize key quantitative data for the PAR-1 agonist this compound from various in vitro studies.

Parameter Value Assay Type Cell/Tissue Type Citation
EC501.9 µMCalcium MobilizationCultured neurons
EC500.32 µMSpontaneous EPSC FrequencyRat substantia gelatinosa neurons
Maximal ResponsePeak [Ca2+]i of 196.5 ± 20.4 nM (at 10 µM)Calcium MobilizationCultured neurons
Maximal Response61.50% mean net maximal inhibition (at 1 µM)VasodilationHuman umbilical artery

EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response.

Experimental Protocols

Detailed methodologies for key assays used to characterize this compound-mediated PAR-1 signaling are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following PAR-1 activation, a direct consequence of the Gαq/PLC pathway.

Calcium_Assay_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Plate PAR-1 expressing cells dye_loading Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) start->dye_loading wash Wash to remove excess dye dye_loading->wash measurement Measure baseline fluorescence wash->measurement agonist_prep Prepare serial dilutions of this compound injection Inject this compound agonist_prep->injection measurement->injection kinetic_read Measure fluorescence kinetically injection->kinetic_read analysis Analyze data and calculate EC50 kinetic_read->analysis Western_Blot_Workflow cluster_workflow Western Blot Workflow for p-ERK start Culture and serum-starve cells stimulate Stimulate with This compound for various time points start->stimulate lyse Lyse cells and collect protein stimulate->lyse quantify Quantify protein concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary Ab (anti-p-ERK1/2) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary Ab primary_ab->secondary_ab detect Detect with ECL and image secondary_ab->detect strip_reprobe Strip and re-probe for total ERK1/2 detect->strip_reprobe analyze Analyze and quantify bands strip_reprobe->analyze

References

An In-Depth Technical Guide to the PAR1 Agonist Peptide: TFLLR-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pentapeptide TFLLR-NH2, a selective and potent agonist of the Protease-Activated Receptor 1 (PAR1). This document delves into the peptide's sequence and structural attributes, its mechanism of action, and the key signaling pathways it modulates. Furthermore, this guide furnishes detailed experimental protocols for its synthesis, purification, and biological characterization, alongside a compilation of quantitative data to facilitate its application in research and drug development.

Core Concepts: Peptide Sequence and Structure

This compound is a synthetic peptide that mimics the tethered ligand exposed after the proteolytic cleavage of the N-terminus of the PAR1 receptor by proteases such as thrombin. By mimicking this endogenous activation mechanism, this compound provides a valuable tool to study PAR1 signaling in a controlled and direct manner, independent of enzymatic cleavage.

Sequence: Thr-Phe-Leu-Leu-Arg-NH2[1] Molecular Formula: C₃₁H₅₃N₉O₆[1] Molecular Weight: 647.81 g/mol [1]

The structure of this compound, with its specific sequence of amino acids, is crucial for its selective recognition and activation of the PAR1 receptor. The C-terminal amidation enhances the peptide's stability and efficacy.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity from various experimental studies.

ParameterValueCell Type/SystemAssayReference
EC₅₀ 1.9 µMCultured NeuronsCalcium Mobilization[1][2]
Maximal [Ca²⁺]i Increase 196.5 ± 20.4 nM (at 10 µM)Cultured NeuronsCalcium Mobilization
Platelet Aggregation Dose-dependentHuman PlateletsLight Transmission Aggregometry
Vasodilation 61.50% mean net maximal inhibition (at 1 µM)Human Umbilical ArteryOrgan Bath Assay

Signaling Pathways of PAR1 Activation by this compound

Upon binding to PAR1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The primary signaling pathways activated by PAR1 are mediated by Gαq/11, Gα12/13, and Gαi.

PAR1_Signaling cluster_receptor Cell Membrane cluster_g_proteins G Protein Activation cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Cellular Response This compound This compound PAR1 PAR1 This compound->PAR1 Binds to Gq11 Gq11 PAR1->Gq11 G1213 G1213 PAR1->G1213 Gi Gi PAR1->Gi PLC Phospholipase C (PLC) Gq11->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA Activation RhoGEF->RhoA cAMP_decrease ↓ cAMP AC->cAMP_decrease IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Aggregation Platelet Aggregation, Inflammation, etc. Ca2_release->Platelet_Aggregation PKC->Platelet_Aggregation RhoA->Platelet_Aggregation SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Arg 3. Couple Fmoc-Arg(Pbf)-OH Deprotect1->Couple_Arg Deprotect_Couple_Leu1 4. Deprotect & Couple Fmoc-Leu-OH Couple_Arg->Deprotect_Couple_Leu1 Deprotect_Couple_Leu2 5. Deprotect & Couple Fmoc-Leu-OH Deprotect_Couple_Leu1->Deprotect_Couple_Leu2 Deprotect_Couple_Phe 6. Deprotect & Couple Fmoc-Phe-OH Deprotect_Couple_Leu2->Deprotect_Couple_Phe Deprotect_Couple_Thr 7. Deprotect & Couple Fmoc-Thr(tBu)-OH Deprotect_Couple_Phe->Deprotect_Couple_Thr Final_Deprotect 8. Final Fmoc Deprotection Deprotect_Couple_Thr->Final_Deprotect Cleave 9. Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate 10. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 11. Purification (RP-HPLC) Precipitate->Purify Characterize 12. Characterization (Mass Spectrometry) Purify->Characterize End End: Pure this compound Characterize->End Calcium_Mobilization_Workflow Start Start: PAR1-expressing cells Seed 1. Seed cells in 96-well plate Start->Seed Load 2. Load cells with Calcium Dye (e.g., Fura-2 AM) Seed->Load Wash 3. Wash to remove excess dye Load->Wash Baseline 4. Measure Baseline Fluorescence Wash->Baseline Add_Agonist 5. Add this compound (various conc.) Baseline->Add_Agonist Measure 6. Kinetic Fluorescence Measurement Add_Agonist->Measure Analyze 7. Data Analysis (Dose-Response Curve, EC50) Measure->Analyze End End: Quantitative Results Analyze->End Platelet_Aggregation_Workflow Start Start: Whole Blood Centrifuge_Low 1. Low-Speed Centrifugation Start->Centrifuge_Low PRP Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP Centrifuge_High 2. High-Speed Centrifugation Centrifuge_Low->Centrifuge_High Calibrate 3. Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate Equilibrate 4. Equilibrate PRP in Cuvette PRP->Equilibrate PPP Platelet-Poor Plasma (PPP) Centrifuge_High->PPP PPP->Calibrate Add_Agonist 5. Add this compound Equilibrate->Add_Agonist Measure 6. Record Light Transmission Add_Agonist->Measure Analyze 7. Data Analysis (% Aggregation) Measure->Analyze End End: Aggregation Results Analyze->End

References

The In Vivo Biological Activity of TFLLR-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pharmacological Effects, Mechanisms, and Experimental Protocols for the Selective PAR-1 Agonist TFLLR-NH2.

Introduction

This compound is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2] By mimicking the tethered ligand sequence exposed upon proteolytic cleavage of PAR-1 by proteases like thrombin, this compound provides a valuable tool for elucidating the diverse physiological and pathophysiological roles of PAR-1 in vivo.[3][4] Activation of this G-protein coupled receptor (GPCR) triggers a cascade of intracellular signaling events implicated in thrombosis, inflammation, neurobiology, and smooth muscle function.[3][4] This technical guide provides a comprehensive overview of the in vivo biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Mechanism of Action and Signaling Pathways

Upon binding to PAR-1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The primary signaling pathways initiated by this compound-mediated PAR-1 activation include:

  • Gαq/11 Pathway: Activation of Gαq stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5]

  • Gα12/13 Pathway: Coupling to Gα12/13 leads to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), resulting in the activation of the small GTPase RhoA. This pathway is pivotal for cytoskeletal rearrangements and the regulation of cell shape.[5]

  • Gαi/o Pathway: PAR-1 can also couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5]

These primary G-protein pathways further engage downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are involved in cell proliferation, survival, and inflammation.[5]

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR-1 PAR-1 (GPCR) This compound->PAR-1 binds & activates Gq/11 Gq/11 PAR-1->Gq/11 activates G12/13 G12/13 PAR-1->G12/13 activates Gi/o Gi/o PAR-1->Gi/o activates PLCβ PLCβ Gq/11->PLCβ activates RhoGEFs RhoGEFs G12/13->RhoGEFs activates Adenylyl\nCyclase Adenylyl Cyclase Gi/o->Adenylyl\nCyclase inhibits PIP2 PIP2 PLCβ->PIP2 hydrolyzes RhoA RhoA RhoGEFs->RhoA activates cAMP cAMP Adenylyl\nCyclase->cAMP inhibits production of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+\nRelease Ca2+ Release IP3->Ca2+\nRelease PKC\nActivation PKC Activation DAG->PKC\nActivation Cytoskeletal\nRearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal\nRearrangement Cellular\nResponse Cellular Response cAMP->Cellular\nResponse Ca2+\nRelease->Cellular\nResponse PKC\nActivation->Cellular\nResponse Cytoskeletal\nRearrangement->Cellular\nResponse

PAR-1 Signaling Cascade

Quantitative Data on In Vivo Biological Activity

The following tables summarize key quantitative data regarding the in vivo effects of this compound from various experimental models.

Table 1: Potency and Efficacy in In Vitro and In Vivo Models

ParameterModel SystemValueReference
EC50 PAR-1 Activation (Calcium Mobilization in Cultured Neurons)1.9 µM[6]
Dose Plasma Extravasation (Evans Blue Assay in Mice)3 µmol/kg (intravenous)[6]
Dose Paw Edema in Rats100 µg (intraplantar)[6]
Dose Increased Gastrointestinal Transit in Mice10 µmol/kg (intraperitoneal)[3]
EC50 Spontaneous EPSC Frequency Increase in Rat Spinal Cord Slices0.32 µM[7]

Table 2: Effects on Neurogenic Inflammation

EndpointAnimal ModelTreatmentResultReference
Paw Edema RatThis compound (100 µg, intraplantar) + NK1R Antagonist44% inhibition at 1 hour[6]
Paw Edema RatThis compound (100 µg, intraplantar) + Capsaicin (sensory nerve ablation)Complete inhibition by 5 hours[6]
Plasma Extravasation Mouse (Wild-type vs. PAR-1-/-)This compound (3 µmol/kg, i.v.)2-8 fold increase in various tissues of wild-type mice; no effect in PAR-1-/- mice[6]
Plasma Extravasation MouseThis compound (3 µmol/kg, i.v.) + NK1R AntagonistAbolished extravasation in bladder, esophagus, and stomach[6]

Experimental Protocols

Plasma Extravasation (Evans Blue Assay)

This protocol quantifies the increase in vascular permeability induced by this compound.

Evans_Blue_Workflow cluster_procedure Experimental Procedure Anesthesia Anesthesia IV_Injection IV_Injection Anesthesia->IV_Injection 1. Anesthetize mouse Circulation Circulation IV_Injection->Circulation 2. Co-inject this compound & Evans Blue Perfusion Perfusion Circulation->Perfusion 3. Allow to circulate (10 min) Tissue_Collection Tissue_Collection Perfusion->Tissue_Collection 4. Transcardial perfusion with saline Dye_Extraction Dye_Extraction Tissue_Collection->Dye_Extraction 5. Collect tissues of interest Quantification Quantification Dye_Extraction->Quantification 6. Incubate in formamide (B127407) (48h) Analysis 8. Express as µg dye / g tissue Quantification->Analysis 7. Measure absorbance at 650 nm

Evans Blue Extravasation Assay Workflow

Detailed Methodology:

  • Animal Model: Wild-type and PAR-1 knockout mice are utilized to confirm PAR-1 specific effects.

  • Anesthesia: Mice are anesthetized using an appropriate agent (e.g., isoflurane).[6]

  • Injection: this compound (e.g., 3 µmol/kg in 25 µL saline) and Evans blue dye (e.g., 33.3 mg/kg in 50 µL saline) are co-injected intravenously via the lateral tail vein.[6]

  • Circulation: The compounds are allowed to circulate for a defined period, typically 10 minutes.[6]

  • Perfusion: To remove intravascular dye, animals are transcardially perfused with physiological saline containing heparin (e.g., 20 U/mL) at a pressure of 80-100 mmHg for 2-3 minutes.[6]

  • Tissue Collection: Tissues of interest (e.g., bladder, esophagus, stomach, intestine, pancreas) are excised and weighed.[6]

  • Dye Extraction: The collected tissues are incubated in 1 mL of formamide for 48 hours to extract the extravasated Evans blue dye.[6]

  • Quantification: The amount of extracted Evans blue is quantified by measuring the absorbance of the formamide supernatant at 650 nm using a spectrophotometer.[6]

  • Data Analysis: The results are expressed as µg of Evans blue per gram of wet tissue weight.

Nociception (Pain Behavior)

This compound has been shown to modulate nociceptive pathways. Intrathecal administration is a common method to assess its effects on the central nervous system's processing of pain.

Detailed Methodology for Intrathecal Injection and Behavioral Testing:

  • Animal Model: Adult rats (e.g., Sprague-Dawley) are commonly used.

  • Intrathecal Injection:

    • Animals may be briefly anesthetized or handled by an experienced researcher.

    • A direct transcutaneous intrathecal injection is performed, typically between the L5 and L6 vertebrae.[8]

    • A small volume of this compound solution is injected into the subarachnoid space.

    • A successful injection is often indicated by a characteristic tail-flick response.

  • Behavioral Assessment (Hargreaves Test for Thermal Hyperalgesia):

    • The Hargreaves test is used to measure the latency of paw withdrawal from a thermal stimulus.[9][10]

    • The animal is placed in a chamber with a glass floor.[10]

    • A radiant heat source is focused on the plantar surface of the hind paw.[10]

    • The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.[10]

    • A decrease in paw withdrawal latency indicates thermal hyperalgesia.

Gastrointestinal Motility

This compound has been demonstrated to influence gastrointestinal transit.

Detailed Methodology:

  • Animal Model: Mice are used for this assay.

  • Drug Administration: this compound (e.g., 10 µmol/kg) is administered intraperitoneally, often in combination with an aminopeptidase (B13392206) inhibitor like amastatin (B1665947) to prevent peptide degradation.[3]

  • Marker Administration: A non-absorbable marker, such as charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic), is administered orally.

  • Transit Time: After a specific period (e.g., 20-30 minutes), the animals are euthanized.

  • Measurement: The small intestine is carefully excised, and the distance traveled by the charcoal meal from the pylorus to the caecum is measured.

  • Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed. An increase in this percentage indicates facilitated transit.[3]

Conclusion

This compound is a powerful pharmacological tool for the in vivo investigation of PAR-1 function. Its selectivity allows for the precise dissection of PAR-1 mediated signaling and its physiological consequences. The experimental protocols detailed in this guide provide a framework for researchers to explore the multifaceted roles of PAR-1 in inflammation, pain, and gastrointestinal motility. The quantitative data presented herein serves as a valuable reference for experimental design and interpretation of results. Further research utilizing this compound will undoubtedly continue to unravel the complex and critical roles of PAR-1 in health and disease, paving the way for the development of novel therapeutic interventions.

References

The Genesis of a Key Molecular Probe: An In-depth Technical Guide to the Discovery and History of TFLLR-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and foundational experimental protocols for the Protease-Activated Receptor 1 (PAR1) agonist, TFLLR-NH2. This document is intended for researchers, scientists, and drug development professionals engaged in the study of PAR1 signaling and its physiological and pathological roles.

The synthetic peptide this compound has emerged as an indispensable tool in the study of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor critically involved in thrombosis, inflammation, and cancer.[1][2] Its discovery was a pivotal moment, providing researchers with a means to selectively activate PAR1 and unravel its complex signaling cascades without the confounding variables of using its physiological activator, thrombin.[2] This guide provides a detailed account of the history of this compound, its quantitative characteristics, the experimental protocols used for its initial characterization, and the signaling pathways it modulates.

Discovery and Historical Context

The discovery of this compound is rooted in the broader effort to understand the unique activation mechanism of Protease-Activated Receptors (PARs). Unlike typical G protein-coupled receptors that are activated by the binding of a soluble ligand, PARs are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that then acts as a "tethered ligand," binding to the receptor to initiate signaling.[2]

In the mid-to-late 1990s, researchers sought to develop synthetic peptides that could mimic this tethered ligand, thereby allowing for the direct and selective activation of PARs. This would enable the deconvolution of PAR1-specific signaling from the pleiotropic effects of thrombin, which can also activate other PARs and has various other enzymatic activities.[3] The pentapeptide this compound (Thr-Phe-Leu-Leu-Arg-NH2) was synthesized and characterized as a selective and potent PAR1 agonist. A seminal 1997 publication by Hollenberg and colleagues described the structural requirements for the activity of PAR-activating peptides and highlighted this compound as a selective agonist for PAR1. This peptide was shown to effectively induce PAR1-mediated responses, such as plasma extravasation, providing a crucial tool for in vivo and in vitro studies.

Quantitative Data Summary

The biological activity of this compound has been quantified across numerous studies. The following tables summarize key in vitro and in vivo data for this potent PAR1 agonist.

Table 1: In Vitro Potency of this compound

Assay TypeCell/Tissue TypeParameterValueReference
Calcium MobilizationCultured NeuronsEC501.9 µM
Spontaneous EPSC FrequencyAdult Rat Substantia Gelatinosa NeuronsEC500.32 µM
Platelet AggregationHuman PlateletsEC50~1.9 - 3 µM
VasodilationHuman Umbilical ArteryMMI61.50% at 10⁻⁶ M

EC50: Half-maximal effective concentration; MMI: Mean net maximal inhibition.

Table 2: In Vivo Effects of this compound

Animal ModelEffect MeasuredDosageObservationReference
RatPaw Edema100 µg (intraplantar)Sustained edema, maximal at 1 hour
MousePlasma Extravasation3 µmol/kg (intravenous)2-8 fold increase in various tissues

Key Experimental Protocols

The characterization of this compound has relied on several key experimental assays. Detailed methodologies for two of the most common assays are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following PAR1 activation by this compound.

Materials:

  • Cells expressing PAR1

  • Fluorescent Ca²⁺-sensitive dye (e.g., Fura-2 AM)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Fluorescence plate reader

Protocol:

  • Cell Culture: Plate cells in a 96-well microplate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Remove the loading solution and wash the cells twice with HBSS.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Fluorescence Measurement:

    • Place the microplate in a fluorescence plate reader.

    • Set the plate reader to measure emission at ~510 nm with alternating excitation wavelengths of ~340 nm and ~380 nm for Fura-2.

    • Establish a baseline fluorescence ratio (F340/F380) for a short period.

    • Add the desired concentration of this compound to the wells.

    • Immediately begin recording the change in the fluorescence ratio over time.

  • Data Analysis: The change in the fluorescence ratio upon agonist stimulation reflects the mobilization of intracellular calcium. Dose-response curves can be generated by plotting the peak change in fluorescence against the logarithm of the this compound concentration to determine the EC50 value.

Platelet Aggregation Assay

This assay measures the ability of this compound to induce the aggregation of platelets.

Materials:

  • Fresh whole blood from healthy donors

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Light transmission aggregometer

  • This compound stock solution

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood into tubes containing sodium citrate.

    • Centrifuge the whole blood at a low speed to separate the PRP.

  • Platelet-Poor Plasma (PPP) Preparation:

    • Centrifuge the remaining blood at a high speed to obtain PPP, which serves as a blank.

  • Aggregometry:

    • Place a sample of PRP in a cuvette with a stir bar in the aggregometer.

    • Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

    • Add this compound to the PRP sample.

    • Record the change in light transmission over time as the platelets aggregate.

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. A dose-response curve can be generated by testing a range of this compound concentrations.

Signaling Pathways and Visualizations

Activation of PAR1 by this compound initiates a cascade of intracellular signaling events through the coupling to multiple heterotrimeric G proteins, primarily Gαq/11 and Gα12/13.

Gαq/11 Signaling Pathway

PAR1_Gq_Signaling cluster_receptor Cell Membrane cluster_gprotein G Protein Complex cluster_downstream Downstream Effectors TFLLR This compound PAR1 PAR1 TFLLR->PAR1 binds Gq Gαq/11 PAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates Gbg Gβγ PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates

Caption: PAR1 Gαq/11 signaling pathway activated by this compound.

Gα12/13 Signaling Pathway

PAR1_G1213_Signaling cluster_receptor Cell Membrane cluster_gprotein G Protein Complex cluster_downstream Downstream Effectors TFLLR This compound PAR1 PAR1 TFLLR->PAR1 binds G1213 Gα12/13 PAR1->G1213 activates RhoGEF RhoGEF G1213->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton leads to

Caption: PAR1 Gα12/13 signaling pathway initiated by this compound.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start plate_cells Plate PAR1-expressing cells in 96-well plate start->plate_cells dye_loading Load cells with Ca²⁺-sensitive dye (e.g., Fura-2 AM) plate_cells->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells baseline Measure baseline fluorescence wash_cells->baseline add_agonist Add this compound baseline->add_agonist measure_kinetic Measure kinetic fluorescence change add_agonist->measure_kinetic analyze Analyze data and generate dose-response curve measure_kinetic->analyze end End analyze->end

Caption: Experimental workflow for the calcium mobilization assay.

Experimental Workflow: Platelet Aggregation Assay

Platelet_Aggregation_Workflow start Start blood_collection Collect whole blood with anticoagulant start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) by low-speed centrifugation blood_collection->prp_prep ppp_prep Prepare Platelet-Poor Plasma (PPP) by high-speed centrifugation blood_collection->ppp_prep calibrate Calibrate aggregometer with PRP and PPP prp_prep->calibrate ppp_prep->calibrate add_agonist Add this compound to PRP calibrate->add_agonist record_aggregation Record change in light transmission add_agonist->record_aggregation analyze Analyze data and determine % aggregation record_aggregation->analyze end End analyze->end

References

A Technical Guide to TFLLR-NH2: Commercial Availability, Purity, and Characterization Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, purity, and analytical characterization of TFLLR-NH2, a selective peptide agonist of Protease-Activated Receptor 1 (PAR1). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a comprehensive understanding of the associated signaling pathways.

Commercial Sources and Purity of this compound

This compound is readily available from several commercial suppliers, catering to the needs of the research community. The purity of the peptide is a critical factor for experimental reproducibility and data integrity. The following table summarizes the available commercial sources and their stated purity levels for this compound.

SupplierProduct NumberStated PurityAnalytical Method
MedchemExpressHY-P022699.04%HPLC
MedchemExpressHY-P0226A (TFA salt)99.62%HPLC
Tocris Bioscience1464≥95%HPLC
APExBIOB6830>98%HPLC
NovoPro Bioscience Inc.NP-P0089896.7%HPLC
R&D Systems1464≥95%HPLC

It is important to note that trifluoroacetic acid (TFA) is often used as a counterion during the purification of synthetic peptides by HPLC.[1] The presence of residual TFA can affect the net peptide weight and may have implications for certain biological assays.[1] Some suppliers offer TFA-removed versions of the peptide.

Experimental Protocols for this compound Characterization

The quality and identity of synthetic peptides like this compound are typically assessed using a combination of analytical techniques. The following protocols provide a general framework for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the primary method for determining the purity of synthetic peptides.[2] A reversed-phase HPLC (RP-HPLC) method is commonly employed, separating the peptide from its impurities based on hydrophobicity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Procedure:

    • Dissolve the this compound peptide in Mobile Phase A.

    • Inject a known concentration of the peptide solution onto the HPLC column.

    • Run the gradient elution program.

    • Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for the phenylalanine residue).

    • The purity is calculated by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[3] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Procedure:

    • The peptide solution, either directly infused or eluted from an HPLC column, is introduced into the ESI source.

    • The peptide molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

    • The obtained mass spectrum is analyzed to identify the peak corresponding to the theoretical molecular weight of this compound (647.82 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy can be employed for a more detailed structural characterization of the peptide, including the confirmation of its amino acid sequence and three-dimensional conformation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Solvent: A suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • 1D ¹H NMR: To obtain a general overview of the proton signals.

    • 2D NMR (e.g., COSY, TOCSY, NOESY): To establish correlations between protons and determine the amino acid sequence and spatial proximities.

  • Procedure:

    • Dissolve the this compound peptide in the chosen deuterated solvent.

    • Acquire a series of 1D and 2D NMR spectra.

    • Process and analyze the spectra to assign the proton resonances to specific amino acids and to identify through-bond and through-space correlations that confirm the peptide's structure.

Signaling Pathway of this compound

This compound is a synthetic peptide that mimics the N-terminal tethered ligand of Protease-Activated Receptor 1 (PAR1) that is exposed after proteolytic cleavage by thrombin.[4] PAR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer.[5]

The binding of this compound to PAR1 activates multiple downstream signaling pathways:[4][6]

  • Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

  • Gα12/13 Pathway: Activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is involved in regulating cell shape, motility, and stress fiber formation.

  • β-Arrestin Pathway: Upon activation, PAR1 can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.

The following diagram illustrates the major signaling cascades initiated by the activation of PAR1 by this compound.

PAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR1 PAR1 Gq Gαq/11 PAR1->Gq activates G1213 Gα12/13 PAR1->G1213 activates beta_arrestin β-Arrestin PAR1->beta_arrestin recruits via GRK TFLLR This compound TFLLR->PAR1 binds PLC PLC Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates MAPK MAPK (ERK, p38) beta_arrestin->MAPK activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2 [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC activates Cellular_Responses_Rho Cytoskeletal Rearrangement Cell Migration RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates ROCK->Cellular_Responses_Rho Cellular_Responses_Arrestin Gene Expression Inflammation MAPK->Cellular_Responses_Arrestin

Caption: PAR1 Signaling Pathway Activated by this compound.

Experimental Workflow for this compound Synthesis and Characterization

The production of high-purity this compound for research purposes follows a well-defined workflow, beginning with chemical synthesis and culminating in rigorous quality control analysis. The most common method for synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS).

The diagram below outlines the typical experimental workflow for the synthesis, purification, and characterization of this compound.

Peptide_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification cluster_qc Quality Control Resin 1. Resin Selection (e.g., Rink Amide) Deprotection 2. Fmoc Deprotection (Piperidine) Resin->Deprotection Coupling 3. Amino Acid Coupling (HBTU/DIPEA) Deprotection->Coupling Repeat 4. Repeat Steps 2 & 3 Coupling->Repeat Cleavage 5. Cleavage from Resin (TFA cocktail) Repeat->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Pure_Peptide Purified this compound Lyophilization->Pure_Peptide Analytical_HPLC Analytical RP-HPLC (Purity) Pure_Peptide->Analytical_HPLC MS Mass Spectrometry (Identity) Pure_Peptide->MS NMR NMR Spectroscopy (Structure) Pure_Peptide->NMR Final_Product Final Product Analytical_HPLC->Final_Product MS->Final_Product NMR->Final_Product

Caption: Experimental Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for TFLLR-NH2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of TFLLR-NH2 for use in cell culture experiments. This compound, a synthetic peptide, is a selective and potent agonist of the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in various physiological and pathological processes, including thrombosis, inflammation, and cancer.

Product Information

PropertyValue
Full Name L-Threonyl-L-phenylalanyl-L-leucyl-L-leucyl-L-argininamide[1]
Sequence Thr-Phe-Leu-Leu-Arg-NH2[2]
Molecular Formula C31H53N9O6[2]
Molecular Weight 647.81 g/mol [2]
Biological Activity Selective PAR1 agonist with an EC50 of 1.9 μM[2][3][4][5][6][7]
Appearance White to off-white solid[3][6]

Storage and Stability

Proper storage of this compound is critical to maintain its biological activity.

FormStorage TemperatureShelf Life
Powder -20°C1 year[2]
-80°C2 years[2]
Stock Solution -20°C1 month[2][3]
-80°C6 months[2][3]

Note: Store in a sealed container, away from moisture.[2][3] For stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[3][8]

Dissolution Protocol

This compound is soluble in both aqueous solutions and organic solvents. The choice of solvent will depend on the specific requirements of the cell culture experiment.

Solubility Data:

SolventMaximum ConcentrationNotes
Water 1 mg/mL[4][9]
DMSO 100 mg/mL (154.36 mM)[3][5]Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[3][5][8] Ultrasonic assistance may be required for complete dissolution.[3][5]
PBS 33.33 mg/mL (43.75 mM)[10]Ultrasonic assistance may be required.[10]
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 1 mg/mL in sterile water)
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Reconstitution: Add the appropriate volume of sterile, nuclease-free water to the vial. For example, to prepare a 1 mg/mL stock solution, add 1 mL of sterile water to 1 mg of this compound.

  • Dissolution: Gently vortex the solution to dissolve the peptide. If necessary, use a sonicator for a short period to aid dissolution.

  • Sterilization: If the stock solution was not prepared from sterile components, it should be filter-sterilized through a 0.22 µm filter.[3]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a DMSO Stock Solution (e.g., 10 mg/mL)
  • Aseptic Technique: Work in a sterile environment.

  • Weighing: Weigh the desired amount of this compound powder.

  • Reconstitution: Add the appropriate volume of fresh, anhydrous DMSO. For a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound.

  • Dissolution: Vortex the solution until the peptide is fully dissolved. Sonication can be used if needed.

  • Aliquoting and Storage: Aliquot and store at -20°C or -80°C.

Important Consideration: When using a DMSO stock solution for cell culture, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%).

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for using this compound in cell culture experiments.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_peptide Prepare this compound Stock Solution treatment Treat Cells with This compound prep_peptide->treatment prep_cells Seed Cells in Culture Plates prep_cells->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Cellular Assays (e.g., Calcium Imaging, Western Blot) incubation->assay data Data Collection and Analysis assay->data

General experimental workflow for this compound cell-based assays.

Mechanism of Action: PAR1 Signaling Pathway

This compound activates PAR1, which is a G-protein coupled receptor. Upon activation, PAR1 couples to various G proteins, primarily Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades. A simplified representation of the PAR1 signaling pathway is shown below.

PAR1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TFLLR This compound PAR1 PAR1 TFLLR->PAR1 Binds and Activates Gq Gαq/11 PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Simplified PAR1 signaling pathway initiated by this compound.

Example Application: Calcium Imaging

This compound is known to induce a rapid increase in intracellular calcium concentration ([Ca²⁺]i) in responsive cells.[2][3][6]

Protocol: Measurement of [Ca²⁺]i using a fluorescent indicator (e.g., Fura-2 AM)

  • Cell Preparation: Seed cells on glass coverslips and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Incubate the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Mount the coverslip on a perfusion chamber on the stage of an inverted microscope equipped for ratiometric fluorescence imaging. Continuously perfuse with HBSS and record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).

  • Stimulation: Perfuse the cells with a solution containing the desired concentration of this compound (e.g., 1-10 µM) in HBSS.

  • Data Acquisition: Record the changes in fluorescence ratio over time.

  • Data Analysis: The change in fluorescence ratio corresponds to the change in intracellular calcium concentration.

Troubleshooting

IssuePossible CauseSolution
Peptide will not dissolve Incorrect solvent; peptide has precipitated out of solution.Try gentle warming or sonication. Ensure the correct solvent and concentration are being used.
No cellular response Peptide is inactive; cell line does not express PAR1; incorrect concentration.Use a fresh aliquot of this compound. Verify PAR1 expression in your cell line. Perform a dose-response experiment to determine the optimal concentration.
High background in assays Solvent toxicity (e.g., DMSO).Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells.

These application notes are intended as a guide. Protocols may need to be optimized for specific cell types and experimental conditions.

References

Optimal Concentration of TFLLR-NH2 for Platelet Aggregation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of TFLLR-NH2, a selective Protease-Activated Receptor 1 (PAR1) agonist, for in vitro platelet aggregation assays. This document includes detailed protocols, data presentation tables, and signaling pathway diagrams to facilitate reproducible and accurate experimental outcomes.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The activation of platelets by agonists such as thrombin plays a central role in these events. Thrombin exerts its effects primarily through the cleavage and activation of Protease-Activated Receptors (PARs), with PAR1 being a key receptor on human platelets.[1][2] this compound is a synthetic peptide that acts as a selective agonist for PAR1, mimicking the "tethered ligand" that is unmasked upon proteolytic cleavage of the receptor by thrombin.[3][4] This allows for the direct and specific activation of PAR1, making this compound an invaluable tool for studying platelet function and for the development of antiplatelet therapies.[5]

Data Presentation: Potency of PAR1 Agonists

The potency of a PAR1 agonist is typically determined by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response in a given assay. The EC50 value for this compound in inducing platelet activation is a critical parameter for designing experiments.

AgonistAssay TypeParameterValueReference
This compoundPlatelet AggregationEC50~1.9 µM
This compoundCalcium MobilizationEC501.9 µM
This compoundCalcium MobilizationStimulation10 µM
ThrombinCalcium MobilizationEC5024 µg/ml

Note: EC50 values can vary depending on experimental conditions such as the source of platelets (human, animal), the preparation method (platelet-rich plasma vs. washed platelets), and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Signaling Pathway

The activation of PAR1 by this compound initiates a cascade of intracellular signaling events mediated by heterotrimeric G proteins, primarily Gαq, Gα12/13, and Gαi.

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_proteins G-Protein Coupling cluster_downstream Downstream Signaling cluster_effectors Cellular Response This compound This compound PAR1 PAR1 This compound->PAR1 Binds to Gaq Gαq PAR1->Gaq G1213 Gα12/13 PAR1->G1213 Gai Gαi PAR1->Gai PLC PLCβ Gaq->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl Cyclase Gai->AC Ca_mobilization ↑ [Ca²⁺]i PLC->Ca_mobilization PKC_activation PKC Activation PLC->PKC_activation RhoA RhoA Activation RhoGEF->RhoA cAMP ↓ cAMP AC->cAMP Platelet_Aggregation Platelet Aggregation Ca_mobilization->Platelet_Aggregation PKC_activation->Platelet_Aggregation RhoA->Platelet_Aggregation

Caption: Signaling pathway of PAR1 activation by this compound in platelets.

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation in vitro. The principle of LTA is based on the change in light transmission through a suspension of platelets in plasma. In a resting state, platelets are in suspension in platelet-rich plasma (PRP), which is turbid. Upon the addition of an agonist like this compound, platelets activate and aggregate, causing the turbidity of the PRP to decrease and allowing more light to pass through to a photocell. The change in light transmission is recorded over time and is proportional to the extent of platelet aggregation.

Experimental Workflow

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. PRP Preparation (Low-speed centrifugation) Blood_Collection->PRP_Preparation PPP_Preparation 3. PPP Preparation (High-speed centrifugation) PRP_Preparation->PPP_Preparation Aggregometer_Setup 4. Aggregometer Setup (Calibrate with PRP and PPP) PPP_Preparation->Aggregometer_Setup PRP_Incubation 5. PRP Incubation (Stirred at 37°C) Aggregometer_Setup->PRP_Incubation Agonist_Addition 6. Add this compound (Varying concentrations) PRP_Incubation->Agonist_Addition Data_Acquisition 7. Record Light Transmission Agonist_Addition->Data_Acquisition Aggregation_Curve 8. Generate Aggregation Curve Data_Acquisition->Aggregation_Curve EC50_Calculation 9. Calculate EC50 Aggregation_Curve->EC50_Calculation

Caption: Workflow for a platelet aggregation assay using this compound.

Detailed Methodology

1. Materials and Reagents

  • This compound peptide

  • Whole blood from healthy, consenting donors who have not taken antiplatelet medication.

  • 3.2% Sodium Citrate anticoagulant tubes

  • Saline or appropriate buffer for peptide dilution

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

  • Calibrated pipettes

  • Aggregometer cuvettes with stir bars

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Draw whole blood into tubes containing 3.2% sodium citrate.

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the brake off.

  • Carefully collect the supernatant, which is the PRP.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Collect the supernatant, which is the PPP.

  • Keep PRP and PPP at room temperature and use within 4-6 hours of blood collection.

3. Preparation of this compound Solutions

  • Reconstitute the lyophilized this compound peptide in an appropriate solvent (e.g., sterile water or saline) to create a stock solution.

  • Prepare a series of dilutions of the this compound stock solution to create a range of concentrations to be tested (e.g., from 0.1 µM to 20 µM).

4. Platelet Aggregation Assay Procedure

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Place a cuvette containing PPP into the aggregometer and set this as 100% aggregation (or 100% light transmission).

  • Place a cuvette containing PRP into the aggregometer and set this as 0% aggregation (or 0% light transmission).

  • Pipette a known volume of PRP (e.g., 450 µL) into a new cuvette with a stir bar and place it in the incubation well of the aggregometer.

  • Allow the PRP to equilibrate for a few minutes with stirring.

  • Add a small volume (e.g., 50 µL) of the this compound solution to the PRP to achieve the desired final concentration.

  • Immediately start recording the change in light transmission for a set period (e.g., 5-10 minutes).

  • Repeat the process for each concentration of this compound.

5. Data Analysis

  • The aggregometer software will generate aggregation curves, plotting the percentage of aggregation over time.

  • From these curves, determine the maximum percentage of aggregation for each this compound concentration.

  • Plot the maximum aggregation percentage against the corresponding this compound concentration to generate a dose-response curve.

  • From the dose-response curve, calculate the EC50 value, which is the concentration of this compound that elicits 50% of the maximal aggregation response.

Conclusion

This compound is a potent and selective PAR1 agonist that is essential for studying platelet activation. The optimal concentration for inducing platelet aggregation is typically in the low micromolar range, with a reported EC50 of approximately 1.9 µM. However, it is crucial to perform a dose-response analysis to determine the precise optimal concentration for specific experimental conditions. The detailed protocols and diagrams provided in these application notes offer a robust framework for conducting reliable and reproducible platelet aggregation assays using this compound.

References

Application Notes and Protocols for TFLLR-NH2 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TFLLR-NH2 is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1). PAR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological and pathological processes, including thrombosis, inflammation, vascular permeability, and pain signaling. The activation of PAR1 is unique; it is triggered by proteolytic cleavage of its N-terminal domain by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminus that functions as a "tethered ligand," binding to the receptor to initiate downstream signaling. This compound mimics this tethered ligand, allowing for direct and specific activation of PAR1 in experimental settings, thereby serving as an invaluable tool for elucidating the receptor's function in vivo.

Mechanism of Action and Signaling Pathways

Upon binding to the extracellular domain of PAR1, this compound induces a conformational change that activates heterotrimeric G-proteins, leading to the initiation of several key intracellular signaling cascades:

  • Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is pivotal for cytoskeletal rearrangements, cell migration, and regulation of endothelial barrier function.

  • Gαi Pathway: PAR1 can also couple to Gαi, which inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Downstream Effectors: These primary G-protein pathways further engage downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are integral to cell proliferation, survival, and inflammation.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR1 PAR1 This compound->PAR1 binds Gq Gαq PAR1->Gq activates G1213 Gα12/13 PAR1->G1213 activates Gi Gαi PAR1->Gi activates PI3K_Akt PI3K/Akt Pathway PAR1->PI3K_Akt activates PLC PLC Gq->PLC activates RhoA RhoA G1213->RhoA activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cellular_Responses Cellular Responses (Inflammation, Proliferation, Cytoskeletal Rearrangement) RhoA->Cellular_Responses cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Cellular_Responses MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK MAPK_ERK->Cellular_Responses PI3K_Akt->Cellular_Responses

Data Presentation: Summary of In Vivo Effects

The following tables summarize quantitative data from representative in vivo mouse studies investigating the effects of this compound.

Table 1: Vascular Permeability (Evans Blue Extravasation)
Parameter Observation
Dosage 3 µmol/kg (intravenous)
Mouse Strain Wild-type
Effect 2 to 8-fold increase in Evans blue extravasation in various tissues (bladder, esophagus, stomach, intestine, pancreas)[1]
Time Point 10 minutes post-injection[1]
Table 2: Paw Edema
Parameter Observation
Dosage Intraplantar injection (specific dose-response data in mice is limited, but effective doses in rats suggest a range of 10-100 µ g/paw could be a starting point)
Mouse Strain C57BL/6 or Swiss Webster
Effect Induces a marked and sustained edema[1]
Time Course Onset within 1 hour, can be sustained for several hours
Table 3: Delayed-Type Hypersensitivity (DTH)
Parameter Observation
Dosage Intraperitoneal injection (specific dose not detailed, requires optimization)
Mouse Strain Wild-type
Effect Increased ear swelling, CD68 expression, and iNOS expression in an oxazolone-induced dermatitis model.
Time Point Assessed after re-challenge in the DTH model.

Experimental Protocols

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Measurement Baseline Measurement (e.g., paw volume, thermal latency) Animal_Acclimatization->Baseline_Measurement Peptide_Reconstitution This compound Reconstitution (e.g., sterile saline) TFLLR_Administration This compound Administration (specify route and dose) Peptide_Reconstitution->TFLLR_Administration Baseline_Measurement->TFLLR_Administration Induction_of_Pathology Induction of Pathology (if applicable, e.g., carrageenan, FeCl3) TFLLR_Administration->Induction_of_Pathology Data_Collection Data Collection at Time Points (e.g., measure edema, blood flow) TFLLR_Administration->Data_Collection Induction_of_Pathology->Data_Collection Tissue_Harvesting Tissue Harvesting (e.g., paw, brain, artery) Data_Collection->Tissue_Harvesting Biochemical_Analysis Biochemical/Histological Analysis (e.g., MPO, cytokine ELISA, staining) Tissue_Harvesting->Biochemical_Analysis Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis

Protocol 1: Vascular Permeability - Evans Blue Extravasation Assay

This protocol measures the increase in vascular permeability in response to this compound administration.

Materials:

  • This compound

  • Evans blue dye

  • Sterile physiological saline

  • Formamide (B127407)

  • Anesthetic (e.g., isoflurane)

  • Heparin

Procedure:

  • Animal Preparation: Anesthetize mice (e.g., C57BL/6, 8-10 weeks old) with isoflurane.

  • Reagent Preparation: Prepare this compound solution in sterile saline (e.g., for a 3 µmol/kg dose). Prepare Evans blue dye at 33.3 mg/kg in saline.

  • Injection: Co-inject this compound (or saline vehicle control) and Evans blue dye intravenously via the lateral tail vein. The typical injection volume is around 25-50 µL.[1]

  • Circulation: Allow the reagents to circulate for 10 minutes.

  • Perfusion: Perfuse the mice transcardially with physiological saline containing 20 U/mL heparin at a pressure of 80-100 mmHg for 2-3 minutes to remove intravascular Evans blue.

  • Tissue Collection: Excise tissues of interest (e.g., bladder, esophagus, stomach, intestine, pancreas).

  • Dye Extraction: Incubate each tissue sample in 1 mL of formamide for 48 hours at room temperature to extract the Evans blue dye.

  • Quantification: Measure the absorbance of the formamide supernatant spectrophotometrically at 650 nm. The amount of extravasated dye is proportional to the vascular permeability.

Protocol 2: Induction of Paw Edema

This model assesses the pro-inflammatory effects of this compound by measuring localized swelling.

Materials:

  • This compound

  • Sterile physiological saline

  • Plethysmometer or digital calipers

Procedure:

  • Animal Preparation: Use mice such as C57BL/6 or Swiss Webster (7-8 weeks old).

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer or the thickness with digital calipers.

  • Reagent Preparation: Reconstitute this compound in sterile saline to the desired concentration. A dose-response study is recommended (e.g., 10, 30, 100 µg in a 20-50 µL volume).

  • Injection: Inject this compound (or saline vehicle control) intraplantarly into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume or thickness at various time points after the injection (e.g., 30, 60, 120, 240 minutes). The difference between the post-injection and baseline measurements represents the edema.

  • Tissue Analysis (Optional): At the end of the experiment, paw tissue can be harvested for analysis of inflammatory markers such as myeloperoxidase (MPO) activity (for neutrophil infiltration) or cytokine levels (e.g., TNF-α, IL-6) by ELISA.

Protocol 3: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This protocol can be adapted to investigate the pro-thrombotic effects of PAR1 activation by this compound.

Materials:

  • This compound

  • Sterile physiological saline

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)

  • Doppler flow probe

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) and place it on a surgical board in a supine position.

  • Surgical Exposure: Make a midline cervical incision and carefully expose the right common carotid artery.

  • This compound Administration: Administer this compound or vehicle control intravenously or intraperitoneally at a predetermined time before injury. The dose and timing should be optimized based on the study's objective.

  • Flow Probe Placement: Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.

  • Vascular Injury: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Thrombus Formation Monitoring: After removing the filter paper, continuously monitor the blood flow using the Doppler probe. The time to occlusion (cessation of blood flow) is the primary endpoint. A longer time to occlusion would suggest an anti-thrombotic effect, while a shorter time would indicate a pro-thrombotic effect.

  • Data Analysis: Compare the time to occlusion between the this compound-treated group and the vehicle control group.

Conclusion

This compound is a critical tool for investigating the multifaceted roles of PAR1 in vivo. The protocols provided herein offer standardized methods for studying its effects on vascular permeability, inflammation, and thrombosis in mouse models. Careful experimental design, including appropriate controls and dose-response studies, is essential for obtaining robust and reproducible data. These application notes serve as a comprehensive guide for researchers aiming to explore the therapeutic potential of targeting PAR1 signaling in various disease contexts.

References

Application Notes and Protocols for Studying Cancer Cell Metastasis using TFLLR-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is a complex and multi-step process that remains the leading cause of cancer-related mortality. A key player in the tumor microenvironment influencing metastatic dissemination is the Protease-Activated Receptor 1 (PAR-1). TFLLR-NH2, a synthetic peptide agonist of PAR-1, serves as a powerful tool to investigate the molecular mechanisms underlying PAR-1-driven cancer cell metastasis. This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on cancer cell migration, invasion, and in vivo metastasis.

This compound is a pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that mimics the tethered ligand exposed upon proteolytic cleavage of the N-terminus of PAR-1 by proteases such as thrombin. By activating PAR-1, this compound initiates a cascade of intracellular signaling events that promote key aspects of the metastatic process. These application notes will guide researchers in designing and executing experiments to elucidate the role of PAR-1 activation in cancer progression.

Mechanism of Action and Signaling Pathways

This compound selectively binds to and activates PAR-1, a G-protein coupled receptor (GPCR). This activation triggers downstream signaling primarily through three main G-protein families: Gαq, Gα12/13, and Gαi/o.[1]

  • Gαq Pathway: Activation of Gαq stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]

  • Gα12/13 Pathway: Coupling to Gα12/13 leads to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), subsequently activating the small GTPase RhoA. This pathway is critical for cytoskeletal rearrangements, stress fiber formation, and changes in cell shape, all of which are essential for cell motility.[1]

  • Gαi/o Pathway: PAR-1 can also couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (camp) levels.[1]

These primary signaling events converge on downstream effector pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are pivotal in regulating cell proliferation, survival, migration, and invasion.[1]

Signaling Pathway Diagram

TFLLR_NH2_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus TFLLR This compound PAR1 PAR-1 TFLLR->PAR1 Activates Gaq Gαq PAR1->Gaq G1213 Gα12/13 PAR1->G1213 Gai Gαi/o PAR1->Gai PLC PLCβ Gaq->PLC RhoA RhoA G1213->RhoA AdenylylCyclase Adenylyl Cyclase Gai->AdenylylCyclase Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG ROCK ROCK RhoA->ROCK Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC MAPK MAPK/ERK Ca2->MAPK PKC->MAPK Transcription Gene Transcription (Proliferation, Survival, Invasion) ROCK->Transcription PI3K PI3K Akt Akt PI3K->Akt MAPK->Transcription Akt->Transcription

This compound induced PAR-1 signaling cascade.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound in cancer cell metastasis studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineAssayConcentrationResultReference
EC50--1.9 µM-
Intracellular Ca²⁺ increaseNeuronsCalcium Imaging10 µMPeak increase of 196.5 ± 20.4 nM
Cell MigrationMDA-MB-231Wound Healing50 µMSignificant inhibition of wound closure
Cell InvasionHeLa, IMR-32, MCF-7Transwell Assay1 mM ATP (P2 receptor agonist)Significant increase in invasion

Table 2: In Vivo Administration of this compound

Animal ModelAdministration RouteDosageApplicationReference
MiceIntravenous (tail vein)3 µmol/kg in 25 µL salineTo study in vivo effects

Experimental Protocols

In Vitro Cell Migration: Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess the effect of this compound on cancer cell migration.

Wound_Healing_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' with a pipette tip A->B C 3. Wash to remove debris and add this compound B->C D 4. Image at 0h and incubate C->D E 5. Image at subsequent time points (e.g., 24h) D->E F 6. Quantify wound closure E->F

Wound healing assay workflow.
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 24-well plate at a density that will allow them to form a confluent monolayer within 24 hours.

  • Serum Starvation (Optional): To minimize the influence of serum growth factors on cell migration, replace the growth medium with serum-free medium and incubate for 12-24 hours prior to the assay.

  • Wound Creation: Once the cells are confluent, use a sterile p200 pipette tip to create a straight "scratch" across the center of each well.

  • Washing: Gently wash each well twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add serum-free medium containing different concentrations of this compound (e.g., 0 µM, 1 µM, 10 µM, 50 µM) to the respective wells.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well using a microscope with a camera. This is the 0-hour time point. Mark the plate to ensure images are taken at the same position for subsequent time points.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Monitoring: Capture images of the same scratch areas at various time points (e.g., 8, 16, 24 hours).

  • Quantification: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the 0-hour time point.

In Vitro Cell Invasion: Matrigel Transwell Assay

This assay quantifies the ability of cancer cells to invade through a basement membrane matrix in response to this compound.

Transwell_Invasion_Workflow A 1. Coat Transwell inserts with Matrigel B 2. Seed cells in serum-free medium in the upper chamber A->B C 3. Add this compound to the lower chamber as a chemoattractant B->C D 4. Incubate for 24-48h C->D E 5. Remove non-invading cells D->E F 6. Fix, stain, and image invading cells E->F G 7. Quantify the number of invaded cells F->G

Matrigel invasion assay workflow.
  • Insert Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (typically a 1:3 to 1:8 dilution, which should be optimized for your cell line). Add 50-100 µL of the diluted Matrigel to the upper chamber of 24-well Transwell inserts (8 µm pore size) and incubate at 37°C for at least 1 hour to allow for polymerization.

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Harvest the cells using a non-enzymatic cell dissociation solution, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Assay Setup: Add 500-750 µL of medium containing various concentrations of this compound (e.g., 0 µM, 1 µM, 10 µM, 50 µM) to the lower chamber of the 24-well plate. Add 100-200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours. The incubation time should be optimized for your specific cell line.

  • Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the Matrigel and any non-invading cells.

  • Fixation and Staining: Fix the invaded cells on the bottom of the membrane by immersing the insert in methanol (B129727) or 4% paraformaldehyde for 10-20 minutes. Stain the cells with 0.1% crystal violet for 20-30 minutes.

  • Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification: Using a microscope, count the number of stained, invaded cells on the membrane in at least five random fields of view per insert. Calculate the average number of invaded cells per field for each condition.

In Vivo Metastasis Model

This protocol outlines a general procedure for an experimental metastasis model in mice to assess the effect of this compound on the colonization of cancer cells in distant organs.

InVivo_Metastasis_Workflow A 1. Inject luciferase-tagged cancer cells intravenously B 2. Administer this compound (e.g., daily intraperitoneal injection) A->B C 3. Monitor metastasis formation using bioluminescence imaging (BLI) B->C D 4. Sacrifice mice at a defined endpoint C->D E 5. Excise organs (e.g., lungs) for ex vivo imaging and histology D->E F 6. Quantify metastatic burden E->F

In vivo experimental metastasis workflow.
  • Cell Preparation: Culture a metastatic cancer cell line (e.g., MDA-MB-231) that has been stably transfected to express luciferase. Harvest and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10⁶ cells per 100 µL.

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or BALB/c nude), typically 6-8 weeks old.

  • Tumor Cell Inoculation: Anesthetize the mice and inject 100 µL of the cell suspension (1 x 10⁶ cells) into the lateral tail vein. This route primarily leads to lung metastases.

  • This compound Administration: Prepare a stock solution of this compound in sterile saline. Administer this compound to the treatment group of mice, for example, via daily intraperitoneal injections at a dose of 3 µmol/kg. The control group should receive vehicle (saline) injections. The administration schedule should be initiated shortly after tumor cell inoculation and continued for the duration of the experiment.

  • Metastasis Monitoring (Bioluminescence Imaging - BLI):

    • Once a week, anesthetize the mice and intraperitoneally inject D-luciferin (150 mg/kg).

    • After 10-15 minutes, place the mice in an in vivo imaging system (e.g., IVIS) and acquire bioluminescent images.

    • Quantify the bioluminescent signal (photon flux) from the region of interest (e.g., thoracic region for lung metastases) using the accompanying software.

  • Endpoint and Tissue Collection: At a predetermined endpoint (e.g., 4-6 weeks after cell injection, or when control animals show signs of morbidity), euthanize the mice. Perfuse the circulatory system with PBS and carefully excise the lungs and other organs of interest.

  • Ex Vivo Imaging: Immediately after dissection, perform ex vivo BLI on the excised lungs to confirm and more accurately quantify the metastatic burden.

  • Histological Analysis:

    • Fix the lungs in 10% neutral buffered formalin.

    • Process the tissues and embed them in paraffin.

    • Cut serial sections and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Quantify the number and area of metastatic nodules on the lung surface and within the lung parenchyma using a microscope. Image analysis software can be used for more precise quantification.

Conclusion

This compound is an invaluable tool for dissecting the intricate role of PAR-1 in cancer metastasis. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the effects of PAR-1 activation on cancer cell migration, invasion, and in vivo metastatic colonization. By employing these methodologies, scientists and drug development professionals can gain deeper insights into the signaling pathways that drive metastasis and identify potential therapeutic targets to combat this deadly disease.

References

Application Notes and Protocols for TFLLR-NH2 in Vascular Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TFLLR-NH2 is a synthetic peptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor expressed on endothelial cells.[1] Activation of PAR1 by this compound mimics the action of thrombin, a key physiological activator, initiating a cascade of intracellular signaling events that modulate vascular permeability.[1][2] The specificity of this compound for PAR1 makes it an invaluable tool for dissecting the molecular mechanisms of PAR1 signaling in vascular biology, circumventing the pleiotropic effects of thrombin which can activate other PAR family members.[3] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo vascular permeability assays, along with a summary of its signaling pathways and quantitative data from relevant studies.

Signaling Pathways of this compound in Endothelial Cells

Activation of PAR1 by this compound in endothelial cells triggers signaling through multiple G-protein pathways, primarily Gαq/11 and Gα12/13, leading to increased vascular permeability.[1][2]

  • Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2] Increased intracellular Ca2+ and PKC activation contribute to the destabilization of adherens junctions between endothelial cells.[2][4]

  • Gα12/13 Pathway: This pathway activates RhoA, a small GTPase that promotes the formation of actin stress fibers and increases actomyosin (B1167339) contractility.[2] This process exerts physical tension on cell-cell junctions, leading to their disassembly and the formation of intercellular gaps.

  • MAPK Pathways: PAR1 activation can also stimulate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[1] These pathways can influence gene expression, contributing to the pro-inflammatory effects of PAR1 activation.[1]

The culmination of these signaling events is the disruption of the endothelial barrier, leading to increased vascular permeability.

TFLLR_NH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TFLLR_NH2 This compound PAR1 PAR1 TFLLR_NH2->PAR1 binds Gq11 Gαq/11 PAR1->Gq11 activates G1213 Gα12/13 PAR1->G1213 activates MAPK MAPK (ERK, JNK, p38) PAR1->MAPK PLC PLC Gq11->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC JunctionDisassembly Adherens Junction Disassembly Ca2->JunctionDisassembly PKC->JunctionDisassembly StressFibers Actin Stress Fibers RhoA->StressFibers StressFibers->JunctionDisassembly Permeability Increased Vascular Permeability MAPK->Permeability JunctionDisassembly->Permeability In_Vitro_Workflow A 1. Seed Endothelial Cells on Transwell Inserts B 2. Culture to Confluency (e.g., 72 hours) A->B C 3. Treat with this compound (e.g., 10 µM for 30 min) B->C D 4. Add FITC-Dextran to Upper Chamber C->D E 5. Incubate (e.g., 20 minutes) D->E F 6. Measure Fluorescence in Lower Chamber E->F G 7. Analyze Data F->G In_Vivo_Workflow A 1. Intravenously Inject Evans Blue Dye into Mouse B 2. Co-inject this compound (e.g., 3 µmol/kg) A->B C 3. Allow Dye to Circulate (e.g., 10 minutes) B->C D 4. Perfuse Animal to Remove Intravascular Dye C->D E 5. Excise Tissues of Interest D->E F 6. Incubate Tissues in Formamide to Extract Dye E->F G 7. Measure Absorbance of Extracted Dye (650 nm) F->G H 8. Quantify Dye Extravasation G->H

References

Application Notes and Protocols: The Use of Control Peptides in TFLLR-NH2-Mediated PAR1 Activation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of control peptides in experiments involving TFLLR-NH2, a selective agonist for Protease-Activated Receptor 1 (PAR1). Proper controls are essential for validating the specificity of this compound's effects and ensuring that observed biological responses are directly attributable to PAR1 activation.

Introduction to this compound and PAR1

Protease-Activated Receptor 1 (PAR1) is a G-protein coupled receptor (GPCR) that plays a critical role in thrombosis, inflammation, and vascular biology.[1][2] Unlike typical GPCRs, PAR1 is activated by proteolytic cleavage of its N-terminus by proteases like thrombin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate signaling.[1][3]

This compound is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that mimics this tethered ligand, allowing for direct and selective activation of PAR1 without the need for proteolytic cleavage.[4] This makes it an invaluable tool for studying PAR1-specific signaling pathways. To ensure the validity of experimental results, it is imperative to use appropriate negative controls to rule out non-specific effects.

The Critical Role of Control Peptides

The primary goal of using a control peptide is to demonstrate that the biological activity observed is due to the specific amino acid sequence of this compound and its interaction with PAR1, not due to non-specific effects related to the peptide's charge, composition, or introduction into the experimental system.

Key Types of Control Peptides:

  • Scrambled Peptides: These are the most rigorous controls. They possess the exact same amino acid composition and length as the active peptide, but the sequence is randomized. This ensures that any observed differences in activity can be confidently attributed to the specific sequence of this compound. A commonly used scrambled control for this compound is FSLLR-NH2 .

  • Reverse Peptides: These peptides contain the same amino acids as the active peptide but in the reverse order. For the related PAR1 agonist SFLLRN-NH2, the reverse peptide NRLLFS-NH2 has been used as a control.

  • Vehicle Control: This is the buffer or solvent used to dissolve the this compound peptide. This control accounts for any effects the vehicle itself might have on the experimental system.

Quantitative Data for PAR1 Agonists

The following tables summarize key quantitative data for this compound and its physiological activator, thrombin. This data is crucial for designing dose-response experiments.

Table 1: In Vitro Potency of PAR1 Agonists

Agonist Assay Type Cell/Tissue Type Parameter Value Reference
This compound Calcium Mobilization Cultured Dorsal Root Ganglion Neurons EC₅₀ 1.9 µM
This compound Vasodilation Human Umbilical Artery MMI¹ at 10⁻⁶ M 61.50% (SEM = 1.43)
Thrombin Calcium Mobilization Cultured Dorsal Root Ganglion Neurons EC₅₀ 24 µg/ml⁻¹
Thrombin Vasodilation Human Umbilical Artery MMI¹ at 3 units/mL 53.05% (SEM = 1.43)

¹Mean Maximal Inhibition

Table 2: In Vivo Effects of PAR1 Agonist this compound

Agonist Assay Type Animal Model Dose Effect Reference
This compound Induction of Edema Rat Paw 100 µg (intraplantar) Sustained increase in paw volume

| This compound | Plasma Extravasation | Mouse | 3 µmol kg⁻¹ (intravenous) | 2–8 fold increase in Evans blue extravasation in various tissues | |

PAR1 Signaling Pathways

Activation of PAR1 by this compound initiates multiple intracellular signaling cascades through its coupling to various heterotrimeric G-proteins, primarily Gαq/11, Gα12/13, and Gαi/o.

  • Gαq/11 Pathway: Activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

  • Gα12/13 Pathway: Activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is critical for cytoskeletal rearrangements.

  • β-Arrestin Pathway: Following activation, PAR1 is phosphorylated, leading to β-arrestin recruitment. This mediates receptor desensitization and can initiate G-protein-independent signaling, including the activation of MAP kinase pathways like ERK1/2.

Caption: PAR1 signaling cascade initiated by this compound.

Experimental Protocols

The following protocols outline key validation assays to confirm that a scrambled peptide (e.g., FSLLR-NH2) is a true negative control and to characterize the activity of this compound.

A stepwise comparison of the biological activities of the active and scrambled peptides is essential for validation.

Validation_Workflow Start Start: Prepare Peptides Prepare Prepare equimolar solutions of This compound (Active) & FSLLR-NH2 (Scrambled Control) Start->Prepare Assay Perform Functional Assay (e.g., Calcium Mobilization) Prepare->Assay Active_Response Dose-dependent response observed with this compound? Assay->Active_Response Test Active Control_Response No significant response observed with FSLLR-NH2? Assay->Control_Response Test Control Success Conclusion: Activity is sequence-specific. Control is validated. Active_Response->Success Yes Fail Conclusion: Non-specific effects observed. Re-evaluate system or control. Active_Response->Fail No Control_Response->Success Yes Control_Response->Fail No

Caption: General workflow for validating a scrambled control peptide.

This assay measures the increase in intracellular calcium ([Ca²⁺]i) following PAR1 activation, a direct result of the Gαq/PLC pathway.

Caption: Calcium Mobilization Assay Workflow.

Detailed Methodology:

  • Cell Culture: Plate cells endogenously expressing PAR1 (e.g., endothelial cells) or transfected cells (e.g., HEK293-PAR1) in a 96-well black, clear-bottom plate and culture to appropriate confluency.

  • Dye Loading: Replace the culture medium with a buffer (e.g., HBSS) containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM). Incubate in the dark at 37°C for 30-60 minutes.

  • Wash: Gently wash the cells with buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound and the scrambled control peptide (FSLLR-NH2) in the assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure baseline fluorescence before injecting the agonist.

  • Data Acquisition: Immediately after agonist injection, begin kinetic measurement of fluorescence intensity for several minutes.

  • Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value. The scrambled peptide should show no significant increase in fluorescence.

This assay measures the ability of a PAR1 agonist to induce platelet aggregation, a key physiological response.

Caption: Platelet Aggregation Assay Workflow.

Detailed Methodology:

  • Blood Collection: Draw fresh whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP. Carefully collect the supernatant (PRP).

  • Aggregometer Setup: Transfer the PRP to aggregometer cuvettes with a stir bar and place them in a light transmission aggregometer to warm to 37°C. Calibrate the instrument using PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

  • Agonist Addition: Add varying concentrations of this compound or the scrambled control peptide to the cuvettes.

  • Measurement: Record the change in light transmission over time as the platelets aggregate.

  • Data Analysis: Quantify the extent of platelet aggregation as the maximum percentage change in light transmission. The scrambled peptide should not induce significant aggregation.

References

Measuring TFLLR-NH2-Induced Cytokine Release: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate cellular responses to specific signaling molecules is paramount. This document provides detailed application notes and experimental protocols for measuring cytokine release induced by TFLLR-NH2, a selective agonist of Protease-Activated Receptor 1 (PAR1).

This compound activates PAR1, a G-protein coupled receptor involved in a multitude of physiological and pathological processes, including inflammation and immune responses.[1] The activation of PAR1 can trigger a cascade of intracellular events leading to the release of various cytokines, which are key signaling proteins that mediate cellular communication in the immune system. The profile of released cytokines can vary significantly depending on the cell type. For instance, in respiratory epithelial cells, PAR1 activation has been shown to induce the release of pro-inflammatory cytokines such as IL-6 and IL-8, as well as prostaglandin (B15479496) E2.[2] Conversely, in microglial cells, PAR1 activation can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 while promoting the anti-inflammatory cytokine IL-10.[3] Furthermore, this compound stimulation of platelets leads to a dose-dependent secretion of TGF-β1.[4][5]

This guide details the primary techniques used to quantify these cytokine responses, including Enzyme-Linked Immunosorbent Assay (ELISA), multiplex immunoassays, and intracellular cytokine staining (ICS) by flow cytometry.

Data Presentation: Cytokine Release Profile upon this compound Stimulation

The following table summarizes the known cytokine responses to this compound stimulation in different cell types, providing a baseline for experimental design.

Cell TypeCytokine(s) ReleasedEffect of this compoundReference
Human Respiratory Epithelial CellsIL-6, IL-8, PGE2Increased release[2]
Microglial CellsTNF-α, IL-6Inhibition of LPS-induced release[3]
IL-10Increased release[3]
PlateletsTGF-β1Increased release[4][5]

Signaling Pathways and Experimental Workflows

To understand the mechanisms driving cytokine release, it is crucial to visualize the underlying signaling pathways and the experimental procedures used for their measurement.

PAR1_Signaling_Pathway PAR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TFLLR This compound PAR1 PAR1 TFLLR->PAR1 binds & activates Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 Gi Gαi PAR1->Gi beta_arrestin β-Arrestin PAR1->beta_arrestin PLC PLC Gq->PLC activates RhoA RhoA G1213->RhoA activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway (ERK, JNK, p38) beta_arrestin->MAPK activates IP3_DAG IP3 + DAG PLC->IP3_DAG hydrolyzes PIP2 to Cytoskeletal Cytoskeletal Rearrangement RhoA->Cytoskeletal cAMP ↓ cAMP AC->cAMP Gene_Transcription Gene Transcription MAPK->Gene_Transcription Ca_PKC ↑ [Ca2+]i PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Gene_Transcription Cytokine_Release Cytokine Release Gene_Transcription->Cytokine_Release Experimental_Workflow General Experimental Workflow for Cytokine Measurement cluster_prep Cell Preparation & Stimulation cluster_measurement Cytokine Measurement cluster_analysis Data Analysis Cell_Culture 1. Isolate/Culture Cells (e.g., PBMCs, Epithelial Cells) Stimulation 2. Stimulate with this compound (include positive/negative controls) Cell_Culture->Stimulation Incubation 3. Incubate for a defined period (e.g., 6-48 hours) Stimulation->Incubation Harvest 4. Harvest Supernatant or Cells Incubation->Harvest ELISA ELISA Harvest->ELISA for single cytokine quantification Multiplex Multiplex Assay Harvest->Multiplex for multi-cytokine profiling ICS Intracellular Staining (Flow Cytometry) Harvest->ICS for single-cell analysis Data_Quant 5. Quantify Cytokine Levels ELISA->Data_Quant Multiplex->Data_Quant ICS->Data_Quant Interpretation 6. Interpret Results Data_Quant->Interpretation

References

Application Notes and Protocols for Flow Cytometry Analysis of TFLLR-NH2 Treated Platelets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 1 (PAR1) is a key G-protein coupled receptor on the surface of human platelets. Its activation by thrombin plays a crucial role in hemostasis and thrombosis. TFLLR-NH2 is a synthetic peptide agonist that specifically activates PAR1 by mimicking the tethered ligand exposed after thrombin cleavage. This allows for the targeted study of PAR1-mediated signaling and platelet activation without the pleiotropic effects of thrombin. Flow cytometry is a powerful technique for the single-cell analysis of platelet activation, enabling the quantification of various markers upon stimulation.

These application notes provide detailed protocols for the preparation and analysis of human platelets treated with this compound using flow cytometry. The focus is on the measurement of two key activation markers: P-selectin (CD62P), a marker of alpha-granule secretion, and activated glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), detected by PAC-1 antibody binding, which is essential for platelet aggregation.

Quantitative Data Summary

The following tables summarize the dose-dependent effect of this compound on platelet activation markers as measured by flow cytometry.

Table 1: P-selectin (CD62P) Expression on Platelets Treated with this compound

This compound Concentration (µM)% CD62P-Positive Platelets (Mean ± SD)Reference
0 (Control)14.35 ± 0.86[1]
143.52 ± 1.5[1]
364.22 ± 3.60[1]
554.46 ± 1.82[1]
753.15 ± 2.7[1]
954.63 ± 3.66

Table 2: PAC-1 Binding to Platelets Treated with PAR1 Agonist

AgonistEffect on PAC-1 BindingReference
PAR1 Agonists (e.g., this compound)Induces a conformational change in GPIIb/IIIa, leading to increased PAC-1 binding, signifying platelet activation and aggregation potential. The response is dose-dependent.

Signaling Pathways and Experimental Workflows

PAR1 Signaling Pathway in Platelets

Activation of PAR1 by this compound initiates a signaling cascade through the coupling of heterotrimeric G-proteins, primarily Gq and G12/13. This leads to downstream events culminating in platelet shape change, granule secretion, and aggregation.

PAR1_Signaling cluster_membrane Platelet Membrane cluster_cytosol Cytosol PAR1 PAR1 Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates TFLLR This compound TFLLR->PAR1 Binds to PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC PKC DAG->PKC Activates Ca->PKC Activates Granule α-Granule Secretion (P-selectin) PKC->Granule Induces GPIIbIIIa_inactive Inactive GPIIb/IIIa PKC->GPIIbIIIa_inactive Activates RhoGEF RhoGEF G1213->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates ShapeChange Shape Change ROCK->ShapeChange Induces GPIIbIIIa_active Active GPIIb/IIIa (PAC-1 Binding) GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change

PAR1 signaling cascade in platelets.
Experimental Workflow for Flow Cytometry Analysis

The general workflow involves blood collection, platelet preparation, stimulation with this compound, staining with fluorescently-labeled antibodies, and subsequent analysis on a flow cytometer.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Blood Whole Blood Collection (Sodium Citrate) PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP Dilution PRP Dilution PRP->Dilution Stimulation Stimulation with this compound (Dose-Response) Dilution->Stimulation Staining Staining with Antibodies (anti-CD62P, PAC-1, anti-CD41/CD61) Stimulation->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Gating Gating on Platelet Population Acquisition->Gating Data Data Analysis (% Positive Cells, MFI) Gating->Data

General experimental workflow for platelet analysis.

Experimental Protocols

Materials
  • Whole blood collected in 3.2% sodium citrate (B86180) tubes

  • This compound peptide (stock solution prepared in sterile water or appropriate buffer)

  • Tyrode's buffer (or other suitable buffer like PBS with 1% BSA)

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-CD62P (P-selectin)

    • PAC-1 (binds to activated GPIIb/IIIa)

    • Anti-CD41 or Anti-CD61 (platelet-specific markers for gating)

    • Isotype control antibodies

  • Flow cytometer

  • Pipettes and tips

  • Microcentrifuge tubes

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
  • Collect whole blood into a 3.2% sodium citrate tube. Gently invert the tube several times to ensure proper mixing with the anticoagulant.

  • Process the blood within 2 hours of collection to maintain platelet viability and function.

  • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.

  • Carefully aspirate the upper PRP layer and transfer it to a new sterile tube. Avoid disturbing the buffy coat.

Protocol 2: this compound Stimulation and Antibody Staining
  • Dilute the PRP 1:10 with Tyrode's buffer to prevent spontaneous activation and aggregation.

  • Aliquot 50 µL of the diluted PRP into flow cytometry tubes.

  • Prepare a series of this compound dilutions in Tyrode's buffer to achieve the desired final concentrations (e.g., 0, 1, 3, 5, 7, 10 µM).

  • Add the different concentrations of this compound to the respective tubes. Include a vehicle control (buffer only).

  • Incubate the tubes for 10-15 minutes at room temperature in the dark.

  • Add the pre-titered fluorochrome-conjugated antibodies (e.g., anti-CD62P, PAC-1, and a platelet-specific marker like anti-CD41) to each tube. Also, prepare tubes with isotype control antibodies.

  • Gently vortex the tubes and incubate for 20 minutes at room temperature in the dark.

  • (Optional) Add 500 µL of 1% paraformaldehyde to fix the platelets. This is recommended if samples will not be acquired immediately. Incubate for at least 30 minutes at 4°C.

  • Add 1 mL of Tyrode's buffer to each tube and acquire the samples on a flow cytometer.

Protocol 3: Flow Cytometry Acquisition and Analysis
  • Set up the flow cytometer with appropriate voltage and compensation settings using single-stained controls.

  • Identify the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties, and positive staining for the platelet-specific marker (CD41 or CD61).

  • Collect a minimum of 10,000 events within the platelet gate for each sample.

  • Analyze the data to determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of PAC-1 binding for each this compound concentration.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers studying PAR1-mediated platelet activation using the specific agonist this compound and flow cytometry. Adherence to these detailed methodologies will ensure reproducible and reliable results, contributing to a better understanding of platelet function in health and disease and aiding in the development of novel antiplatelet therapies.

References

Troubleshooting & Optimization

TFLLR-NH2 not inducing platelet aggregation troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

</br> ## Technical Support Center: TFLLR-NH2 & Platelet Aggregation

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with inducing platelet aggregation using the Protease-Activated Receptor 1 (PAR1) agonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce platelet aggregation?

A1: this compound is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor on the surface of human platelets.[1][2][3][4][5][6] It mimics the "tethered ligand" that is naturally exposed when thrombin cleaves the receptor.[1][4][5][7] By binding to PAR1, this compound initiates intracellular signaling cascades, primarily through Gαq and Gα12/13 proteins. This leads to an increase in intracellular calcium, protein kinase C (PKC) activation, platelet shape change, granule secretion, and ultimately, aggregation.[4][8][9][10]

Q2: What is the typical effective concentration (EC50) for this compound in platelet aggregation?

A2: The reported EC50 for this compound can vary based on the specific assay conditions. However, a frequently cited EC50 value is approximately 1.9 µM for PAR1 activation, often determined in calcium mobilization assays which is a key step in platelet activation.[1][2][3][6][9][11] For platelet aggregation specifically, EC50 values are in the low micromolar range, for instance, one study reported an EC50 of 3.9 μM ± 1.1.[12] Researchers should perform a dose-response curve to determine the optimal concentration for their specific experimental setup.[13]

Q3: How should I store and handle my this compound peptide?

A3: Proper storage is critical for maintaining peptide activity. Lyophilized (powder) this compound should be stored sealed and away from moisture at -20°C for up to one year or -80°C for up to two years.[2] Once reconstituted in a solvent, the stock solution should be stored at -80°C for no longer than 6 months, or at -20°C for up to 1 month.[11] It is highly recommended to avoid repeated freeze-thaw cycles.[13] For experiments, prepare fresh dilutions from the stock solution.[13]

Q4: Can I use this compound to activate platelets from species other than humans?

A4: Caution is required when using this compound with platelets from different species. For example, mouse platelets do not express PAR1 and therefore will not respond to this compound; their primary thrombin receptor is PAR3, which works with PAR4.[7][14] It is essential to verify the expression and sequence of PAR1 in the species being studied before designing experiments.

Troubleshooting Guide: No Platelet Aggregation Observed

If you are not observing platelet aggregation after adding this compound, systematically evaluate the following three areas: Reagent Quality , Platelet Preparation , and Assay Conditions & Equipment .

Logical Troubleshooting Workflow

The following diagram provides a step-by-step guide to pinpoint the source of the issue.

TroubleshootingWorkflow cluster_reagent Reagent Checks cluster_platelet Platelet Checks cluster_assay Assay Condition Checks start Start: No Aggregation with this compound reagent_check 1. Verify Reagent Integrity start->reagent_check platelet_check 2. Assess Platelet Health reagent_check->platelet_check Reagent OK reagent_storage Storage Conditions Correct? (-20°C / -80°C, desiccated) reagent_check->reagent_storage assay_check 3. Review Assay Conditions platelet_check->assay_check Platelets OK platelet_source Healthy Donor? (No anti-platelet drugs for 2 weeks) platelet_check->platelet_source success Problem Solved assay_check->success Assay OK reagent_prep Fresh Dilution Made? (Avoid freeze-thaw) reagent_storage->reagent_prep Yes reagent_conc Concentration Correct? (Dose-response performed?) reagent_prep->reagent_conc Yes reagent_conc->platelet_check Yes platelet_prep PRP/Washed Platelet Prep Correct? (Centrifugation speed/time) platelet_source->platelet_prep Yes platelet_count Platelet Count Optimal? (~2.5 x 10^8/mL) platelet_prep->platelet_count Yes platelet_viability Platelets Viable? (Test with another agonist, e.g., Thrombin, ADP) platelet_count->platelet_viability Yes platelet_viability->assay_check Yes assay_buffer Buffer Correct? (pH ~7.4, Ca2+ present) assay_temp Temperature at 37°C? assay_stir Stirring Speed Correct? (~900-1200 rpm) assay_instrument Aggregometer Calibrated? (0% PRP, 100% PPP)

Caption: A logical workflow for troubleshooting the absence of platelet aggregation.

Section 1: Reagent Integrity

ParameterRecommended SpecificationTroubleshooting Action
Peptide Storage Lyophilized powder at -20°C or -80°C, protected from moisture.[2]If stored improperly, peptide may be degraded. Obtain a new vial.
Peptide Preparation Prepare fresh dilutions for each experiment from a validated stock. Avoid multiple freeze-thaw cycles.[13]Prepare a fresh stock solution from lyophilized powder.
Concentration Effective range is typically in the low micromolar (µM) range (e.g., 1-10 µM).[2][12]Perform a dose-response curve to confirm the optimal concentration. An error in dilution calculation is a common issue.
Counterion Effects Peptides are often supplied as TFA salts, which can slightly alter the net peptide weight.[3]This is unlikely to be a primary cause of complete aggregation failure but is a factor in precise quantification. Ensure calculations account for peptide purity.

Section 2: Platelet Preparation and Health

A common source of error is the quality of the platelet preparation.

ParameterRecommended SpecificationTroubleshooting Action
Blood Donors Healthy, consenting donors who have not taken antiplatelet medications (e.g., aspirin, clopidogrel) for at least two weeks.[13][15]Confirm donor drug history. A high-fat diet before donation can also interfere with light transmission.[15]
Anticoagulant 3.2% or 3.8% sodium citrate (B86180) is standard. The ratio of blood to anticoagulant should be 9:1.[13][16]Using incorrect anticoagulants like EDTA can damage platelets.[16] Ensure the correct collection tubes and volumes were used.
PRP Preparation Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[13]Centrifuging too fast or too long can prematurely activate or pellet the platelets.
Platelet Count Adjust to a standardized concentration, typically 2.0 - 2.5 x 10⁸ platelets/mL, using Platelet-Poor Plasma (PPP).[13][17]An incorrect platelet count can lead to a weak or absent aggregation response. Verify count with a hematology analyzer.
Resting Period Allow Platelet-Rich Plasma (PRP) to rest for at least 30 minutes at room temperature after preparation.[13]This allows platelets to recover from the stress of centrifugation.
Positive Control ---Crucial Step: Test your platelet preparation with a known, potent agonist like thrombin or ADP. If platelets do not respond to these, the issue lies with the platelets themselves, not the this compound.[18]

Section 3: Assay Conditions and Equipment

ParameterRecommended SpecificationTroubleshooting Action
Temperature Maintain all samples and the aggregometer block at 37°C.[14]Incorrect temperature can significantly impact platelet function.
pH Physiological pH (~7.4) must be maintained.[15] Leaving PRP exposed to air for long periods can alter pH.[19]Keep tubes capped until use. Ensure buffers are correctly prepared and pH-validated.
Calcium Washed platelet suspensions require the addition of external calcium (e.g., 1-2 mM CaCl₂) to support aggregation.[20]Ensure your buffer formulation is correct. This is not an issue for PRP, which contains sufficient calcium.
Stirring Continuous stirring at a consistent speed (e.g., 900-1200 rpm) is required.[14]Check that the stir bar is present and rotating correctly in the cuvette.
Calibration The aggregometer must be calibrated correctly using the patient's own PRP (for 0% aggregation) and PPP (for 100% aggregation).[9][17]Incorrect calibration is a frequent source of error. Re-calibrate the instrument before running the sample.

Experimental Protocols & Signaling Pathway

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection : Draw whole blood from a healthy donor into a tube containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio). Discard the first 2-3 mL to avoid tissue factor contamination.[13]

  • Centrifugation : Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.[13]

  • Isolation : Carefully aspirate the upper, straw-colored layer of PRP and transfer it to a new polypropylene (B1209903) tube.

  • Resting : Let the PRP rest at room temperature for at least 30 minutes.[13]

  • Platelet Count : Determine the platelet count and adjust to ~2.5 x 10⁸/mL with PPP if necessary. PPP is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).[13][17]

Protocol 2: Light Transmission Aggregometry (LTA)
  • Instrument Setup : Set the aggregometer to 37°C.

  • Calibration : Place a cuvette with PPP to set the 100% transmission baseline. Place a cuvette with your standardized PRP to set the 0% transmission baseline.[9]

  • Assay : Pipette your PRP sample (e.g., 250 µL) into a new cuvette with a magnetic stir bar.[17] Place it in the heating block and allow it to equilibrate for a few minutes.

  • Initiate Aggregation : Add the desired final concentration of this compound to the cuvette.

  • Data Recording : Record the change in light transmission for 5-10 minutes to generate the aggregation curve.[13]

This compound (PAR1) Signaling Pathway in Platelets

Activation of PAR1 by this compound initiates signaling through multiple G-protein pathways, leading to platelet activation.

PAR1_Signaling cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm TFLLR This compound PAR1 PAR1 Receptor TFLLR->PAR1 Binds Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Secretion Granule Secretion (ADP, TXA2) Ca->Secretion PKC->Secretion ShapeChange Shape Change RhoA->ShapeChange Aggregation Aggregation ShapeChange->Aggregation Secretion->Aggregation Amplifies

References

variability in TFLLR-NH2 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the PAR1 agonist, TFLLR-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common questions related to the use of this peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic pentapeptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3] It mimics the tethered ligand that is exposed after proteolytic cleavage of the PAR1 N-terminus by thrombin, thereby directly activating the receptor and initiating downstream signaling cascades.[4][5] This activation occurs without the need for enzymatic cleavage, providing a more controlled experimental tool compared to using thrombin.[4]

Q2: What are the common applications of this compound?

A2: this compound is widely used in various in vitro and in vivo studies to investigate PAR1-mediated processes. Common applications include:

  • Calcium Mobilization Assays: To measure the increase in intracellular calcium concentration following PAR1 activation.[5][6][7]

  • Platelet Aggregation Assays: To study the role of PAR1 in platelet activation and thrombosis.[5][8]

  • In Vivo Models of Inflammation: To investigate PAR1's role in processes like plasma extravasation and edema.[1][6][7][9]

  • Studies on Neuronal Signaling: To explore the function of PAR1 in neurons.[6][9]

Q3: How should this compound be stored?

A3: Proper storage is critical to maintain the peptide's stability and activity. For long-term storage, it is recommended to store this compound in lyophilized form at -20°C or -80°C.[6] Once reconstituted, aliquoting the solution and storing it at -80°C can help to avoid repeated freeze-thaw cycles.[7]

Q4: What is the significance of the TFA salt in my this compound sample?

A4: Trifluoroacetic acid (TFA) is often used during the purification of synthetic peptides and can be present as a counterion in the final product.[2] While residual TFA is generally not an issue for most in vitro assays, it can affect the net weight of the peptide and may influence results in highly sensitive cellular studies.[2] It is important to account for the peptide content versus the total weight when preparing stock solutions.

Troubleshooting Guide

Issue 1: High variability or inconsistent results in my calcium mobilization assay.

  • Possible Cause 1: Peptide Degradation. Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation of the peptide and reduced potency.

    • Solution: Aliquot the reconstituted this compound into single-use volumes and store at -80°C. Prepare fresh working solutions for each experiment.

  • Possible Cause 2: Cell Health and Passage Number. The responsiveness of cells to PAR1 activation can vary with cell density, passage number, and overall health.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a consistent density for each experiment.

  • Possible Cause 3: Inconsistent Dye Loading. Incomplete or uneven loading of calcium-sensitive dyes (e.g., Fluo-4 AM, Fura-2 AM) can lead to variable fluorescence signals.[5][10]

    • Solution: Optimize and standardize the dye loading protocol, ensuring consistent incubation times and temperatures.[10]

Issue 2: Lower than expected platelet aggregation response.

  • Possible Cause 1: Platelet Preparation. The method of platelet preparation (platelet-rich plasma vs. washed platelets) can impact their responsiveness.[8] Spontaneous activation during isolation can also reduce their sensitivity to agonists.

    • Solution: Handle platelets gently during isolation to minimize spontaneous activation. Ensure the platelet count is consistent across experiments. It is recommended that all platelet functional tests be performed within 4-6 hours of the blood draw.[11]

  • Possible Cause 2: Suboptimal Agonist Concentration. The EC50 of this compound can vary between different experimental systems.

    • Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific platelet preparation and experimental conditions.

Issue 3: Unexpected or off-target effects observed in vivo.

  • Possible Cause 1: Non-PAR1 Mediated Effects. At high concentrations, this compound may elicit effects that are not mediated by PAR1.[12]

    • Solution: Include appropriate controls, such as using PAR1 knockout animals or a PAR1 antagonist, to confirm that the observed effects are specifically due to PAR1 activation.[9][12] A scrambled peptide control (e.g., FSLLR-NH2) can also be used to rule out non-specific peptide effects.[9]

Quantitative Data

Table 1: Potency of this compound in Functional Assays

Assay TypeCell/Tissue TypeEC50Reference
Calcium MobilizationCultured Neurons1.9 µM[9]
Platelet AggregationHuman Platelets~1.9 - 3 µM[8]

Table 2: In Vivo Effects of this compound

EffectAnimal ModelDoseReference
Plasma ExtravasationMice3 µmol/kg[6]
Paw EdemaRats100 µg (intraplantar)[9]

Experimental Protocols

Calcium Mobilization Assay

This protocol is a generalized procedure for measuring this compound-induced calcium mobilization in cultured cells.

  • Cell Culture: Plate cells expressing PAR1 in a 96-well black, clear-bottom microplate and allow them to adhere overnight.[5]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate buffer, incubating according to the dye manufacturer's instructions.[5][10]

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Fluorescence Measurement: Place the microplate in a fluorescence plate reader. Measure the baseline fluorescence before adding the agonist.

  • Agonist Addition: Add the this compound solutions to the wells and immediately begin kinetic measurement of fluorescence intensity.

  • Data Analysis: Calculate the change in fluorescence, which corresponds to the increase in intracellular calcium. Plot the response against the this compound concentration to generate a dose-response curve and determine the EC50 value.[5]

Platelet Aggregation Assay

This protocol outlines a general method for assessing platelet aggregation in response to this compound.

  • Blood Collection: Collect fresh whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[5]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to separate the PRP.[5][11]

  • Aggregometry: Place a sample of PRP in a light transmission aggregometer. Calibrate the instrument using PRP (0% aggregation) and platelet-poor plasma (PPP) (100% aggregation).[5]

  • Agonist Addition: Add this compound to the PRP sample while stirring.

  • Measurement: Record the change in light transmission over time as the platelets aggregate.

  • Data Analysis: Quantify the extent of platelet aggregation as the maximum percentage change in light transmission.[5]

Visualizations

TFLLR_NH2_Signaling_Pathway cluster_cell Cell Membrane cluster_G_protein G-protein Subunits TFLLR This compound PAR1 PAR1 TFLLR->PAR1 Binds Gq Gαq/11 PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release from PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Mobilization Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_cyto->Response PKC->Response RhoA RhoA RhoGEF->RhoA Activates RhoA->Response

Caption: this compound signaling pathway via PAR1 activation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare this compound Stock and Working Solutions Stimulation Stimulate with this compound Reagent_Prep->Stimulation Cell_Prep Prepare Cells or Platelets Cell_Prep->Stimulation Measurement Measure Response (e.g., Fluorescence, Light Transmission) Stimulation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing Dose_Response Generate Dose-Response Curve Data_Processing->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

Caption: General experimental workflow for this compound.

References

preventing TFLLR-NH2 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of the PAR1 agonist peptide, TFLLR-NH2. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage, handling, and application of this compound.

Q1: My this compound solution appears to have lost activity. What are the potential causes?

A1: Loss of this compound activity in solution is primarily due to degradation. The main culprits are:

  • Enzymatic Degradation: If your solution contains biological components, such as cell culture media with fetal bovine serum (FBS), proteases present in the serum can cleave the peptide, rendering it inactive.[1][2][3] FBS is a complex mixture containing various enzymes that can contribute to the degradation of peptides.[1][2]

  • Chemical Instability: Peptides can undergo chemical degradation through processes like hydrolysis and oxidation, especially with improper storage or handling.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to peptide degradation and aggregation.

Q2: How can I prevent enzymatic degradation of this compound in my cell culture experiments?

A2: To prevent enzymatic degradation, consider the following:

  • Use a Protease Inhibitor Cocktail: Adding a broad-spectrum protease inhibitor cocktail to your cell culture medium can help to inactivate proteases and preserve the integrity of this compound.

  • Reduce Serum Concentration: If your experiment allows, reducing the concentration of FBS in your culture medium can lower the protease concentration.

  • Serum-Free Media: Whenever possible, conduct your experiments in serum-free media.

  • Control Experiments: Always include proper controls to assess the baseline degradation in your specific experimental setup.

Q3: What are the best practices for storing this compound to maintain its stability?

A3: Proper storage is critical for the longevity of your peptide. Follow these guidelines:

  • Lyophilized Peptide: Store the lyophilized powder at -20°C or -80°C for long-term storage.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare working solutions fresh for each experiment if possible. If storage of a working solution is necessary, it should be for a short period at -20°C.

Q4: My lyophilized this compound powder won't fully dissolve. What should I do?

A4: Solubility issues can arise from the peptide's properties or improper technique.

  • Follow Recommended Solvents: this compound is generally soluble in water. However, for higher concentrations, DMSO may be used.

  • Proper Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature before adding the solvent. Gently vortex or sonicate the solution to aid dissolution.

  • Check for Precipitates: Before use, always visually inspect the solution for any precipitates. If present, gently warm and vortex the solution to try and redissolve the peptide.

Quantitative Data Summary

The following tables provide a summary of key quantitative information for this compound.

Table 1: this compound Properties and Potency

ParameterValueReference
Target Protease-Activated Receptor 1 (PAR1)
Sequence Thr-Phe-Leu-Leu-Arg-NH2
EC₅₀ 1.9 µM

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Lyophilized Powder -20°CUp to 1 year
-80°CUp to 2 years
Stock Solution in Solvent -20°CUp to 1 month
-80°CUp to 6 months

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Reconstitution of Lyophilized this compound

  • Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Refer to the manufacturer's datasheet for the recommended solvent (typically sterile, nuclease-free water or DMSO).

  • Add the appropriate volume of solvent to the vial to achieve the desired stock solution concentration (e.g., 1 mM).

  • Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cell-Based Assay with this compound

  • Culture your cells of interest (e.g., endothelial cells, platelets) to the desired confluency in appropriate cell culture medium.

  • Prepare your working solution of this compound by diluting the stock solution in your assay buffer or cell culture medium.

  • If using medium containing serum, consider adding a protease inhibitor cocktail to the medium prior to adding this compound.

  • Remove the culture medium from the cells and wash with a balanced salt solution (e.g., PBS).

  • Add the this compound working solution to the cells at the desired final concentration.

  • Incubate the cells for the desired time period to stimulate the PAR1 receptor.

  • Proceed with your downstream analysis (e.g., calcium imaging, western blotting for phosphorylated signaling proteins).

Visual Guides

The following diagrams illustrate key concepts related to this compound.

TFLLR_Degradation_Pathway TFLLR Active this compound Degraded Inactive Fragments TFLLR->Degraded Enzymatic Cleavage TFLLR->Degraded Chemical Degradation Proteases Proteases (e.g., in Serum) Proteases->TFLLR Hydrolysis Hydrolysis Hydrolysis->TFLLR

Caption: Potential degradation pathways for this compound in solution.

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized This compound start->reconstitute prepare_working Prepare Working Solution (with Protease Inhibitors if needed) reconstitute->prepare_working treat_cells Treat Cells with This compound prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Downstream Analysis (e.g., Calcium Assay) incubate->analyze end End analyze->end

Caption: A general experimental workflow for using this compound.

PAR1_Signaling_Pathway cluster_cell Cell Membrane PAR1 PAR1 Receptor Gq Gαq/11 PAR1->Gq Activates TFLLR This compound TFLLR->PAR1 Binds & Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response

References

Technical Support Center: Optimizing TFLLR-NH2 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing TFLLR-NH2 dosage for animal studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1).[1][2] PAR1 is a G-protein coupled receptor (GPCR) that is activated when proteases like thrombin cleave a portion of its extracellular domain. This cleavage reveals a "tethered ligand" that binds to the receptor itself, initiating signaling. This compound mimics this tethered ligand, allowing for direct and selective activation of PAR1 without the need for proteolytic cleavage.[1] This specificity makes it a valuable tool for studying PAR1-mediated physiological and pathological processes, such as thrombosis, inflammation, and neurobiology.[1]

Q2: What are the primary signaling pathways activated by this compound?

A2: Upon binding to PAR1, this compound induces a conformational change in the receptor, leading to the activation of several heterotrimeric G-protein signaling pathways:[3]

  • Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium (Ca2+) and activates protein kinase C (PKC).

  • Gα12/13 Pathway: Activation of this pathway leads to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs) and the small GTPase RhoA, which is crucial for cytoskeletal rearrangements and changes in cell shape.

  • Gαi/o Pathway: PAR1 can also couple with Gαi/o, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels.

These primary pathways can further engage downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K) pathways.

PAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TFLLR_NH2 This compound PAR1 PAR1 TFLLR_NH2->PAR1 Binds to Gq Gαq/11 PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates Gi Gαi/o PAR1->Gi Activates PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Cellular_Responses Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca_PKC->Cellular_Responses RhoA RhoA RhoGEF->RhoA RhoA->Cellular_Responses cAMP ↓ cAMP AdenylylCyclase->cAMP cAMP->Cellular_Responses

Caption: this compound activated PAR1 signaling pathways.

Q3: How should I prepare and store this compound?

A3: Proper handling and storage are critical for maintaining the stability and activity of this compound.

  • Storage of Powder: The lyophilized powder should be stored at -20°C for up to one year or at -80°C for up to two years, protected from moisture.

  • Reconstitution: this compound is soluble in water and DMSO. For in vitro studies, reconstituting in fresh, high-quality DMSO is recommended to a stock concentration of 50-100 mg/mL. For in vivo studies, the peptide can be dissolved in physiological saline. Sonication may be used to aid dissolution.

  • Storage of Solutions: Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions in an appropriate solvent can be stored at -20°C for up to one month or at -80°C for up to six months.

Q4: What is a good starting dose for in vivo studies?

A4: The optimal dose of this compound will depend on the animal model, the route of administration, and the specific biological question being investigated. Based on published studies, here are some recommended starting points:

Animal ModelRoute of AdministrationEffective Dose RangeObserved Effect
MouseIntravenous (tail vein)3 µmol/kgPlasma extravasation
RatIntraplantar100 µ g/paw Paw edema

It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in animal studies.

Troubleshooting_Workflow Start Start: No or low biological response observed Check_Peptide 1. Check Peptide Integrity - Correct storage? - Freshly prepared? - Solubility issues? Start->Check_Peptide Peptide_OK Yes Check_Peptide->Peptide_OK Yes Peptide_Not_OK No Check_Peptide->Peptide_Not_OK No Check_Dosage 2. Review Dosage and Administration - Dose calculation correct? - Appropriate route of administration? - Injection technique correct? Peptide_OK->Check_Dosage Resolve_Peptide Action: - Use new vial - Prepare fresh solution - Review solubility protocol Peptide_Not_OK->Resolve_Peptide Resolve_Peptide->Start Dosage_OK Yes Check_Dosage->Dosage_OK Yes Dosage_Not_OK No Check_Dosage->Dosage_Not_OK No Check_Model 3. Evaluate Animal Model - PAR1 expression in target tissue? - Anesthesia effects? - Unexpected off-target effects? Dosage_OK->Check_Model Resolve_Dosage Action: - Recalculate dose - Consider alternative route - Refine injection technique Dosage_Not_OK->Resolve_Dosage Resolve_Dosage->Start Model_OK Yes Check_Model->Model_OK Yes Model_Not_OK No Check_Model->Model_Not_OK No Consider_Dose_Response 4. Perform Dose-Response Study - Establish EC50 for your model Model_OK->Consider_Dose_Response Resolve_Model Action: - Confirm PAR1 expression - Adjust anesthesia protocol - Include PAR1 knockout control Model_Not_OK->Resolve_Model Resolve_Model->Start End End: Optimized protocol Consider_Dose_Response->End

Caption: Troubleshooting workflow for this compound experiments.

Problem: Inconsistent or no biological effect observed.

  • Possible Cause 1: Peptide Integrity Issues

    • Solution: Ensure that the this compound powder has been stored correctly at -20°C or -80°C and protected from moisture. Prepare fresh solutions for each experiment, as the peptide may degrade in solution over time, even when frozen. If you suspect solubility issues, try sonicating the solution or using fresh, high-quality DMSO for reconstitution.

  • Possible Cause 2: Incorrect Dosage or Administration

    • Solution: Double-check your dosage calculations, including molar conversions and dilution factors. The route of administration can significantly impact bioavailability. For systemic effects, intravenous injection is often more effective than subcutaneous or intraperitoneal routes. Ensure proper injection technique to deliver the full dose to the intended site.

  • Possible Cause 3: Animal Model Considerations

    • Solution: Verify that PAR1 is expressed in the target tissue of your animal model. The level of PAR1 expression can vary between tissues and animal strains. Consider potential interactions with anesthetics, which can sometimes affect cardiovascular or inflammatory responses.

  • Possible Cause 4: Off-Target Effects or Rapid Desensitization

    • Solution: While this compound is a selective PAR1 agonist, very high concentrations could potentially lead to off-target effects. It is also known that GPCRs like PAR1 can undergo rapid desensitization upon prolonged or high-concentration agonist exposure. Running a full dose-response curve is the best way to identify the optimal concentration that elicits a robust and specific effect. Including a control group with a PAR1 antagonist or using PAR1 knockout animals can help confirm that the observed effects are indeed PAR1-mediated.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice (for Plasma Extravasation)

This protocol is adapted from de Garavilla L, et al. (2001).

  • Animal Preparation: Anesthetize mice with isoflurane.

  • Dose Preparation: Prepare a solution of this compound in physiological saline to a final concentration that allows for the injection of 3 µmol/kg in a volume of 25 µL. Prepare a solution of Evans blue dye (33.3 mg/kg) in saline.

  • Administration: Co-inject the this compound solution and the Evans blue dye solution into the lateral tail vein.

  • Perfusion: After 10 minutes, perfuse the mice transcardially with physiological saline containing 20 U/mL heparin at a pressure of 80-100 mmHg for 2-3 minutes to remove blood from the vasculature.

  • Tissue Collection and Analysis: Excise tissues of interest (e.g., bladder, esophagus, stomach), and incubate them in 1 mL of formamide (B127407) for 48 hours to extract the Evans blue dye.

  • Quantification: Measure the Evans blue content spectrophotometrically at 650 nm.

InVivo_Workflow Start Start: Anesthetize Mouse Prepare_Injection Prepare this compound & Evans Blue Injection Start->Prepare_Injection Inject Co-inject into Tail Vein Prepare_Injection->Inject Wait Wait 10 minutes Inject->Wait Perfuse Transcardial Perfusion with Saline/Heparin Wait->Perfuse Excise Excise Tissues of Interest Perfuse->Excise Extract Extract Evans Blue with Formamide Excise->Extract Measure Measure Absorbance at 650 nm Extract->Measure End End: Quantify Plasma Extravasation Measure->End

Caption: Workflow for in vivo plasma extravasation assay.

Protocol 2: Calcium Mobilization Assay

This protocol is a standard method for assessing PAR1 activation in vitro.

  • Cell Culture: Culture cells expressing PAR1 (e.g., HEK293 cells transfected with PAR1) in 96-well black, clear-bottom microplates until confluent.

  • Dye Loading: Replace the culture medium with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Fluorescence Measurement: Place the microplate in a fluorescence plate reader. Take a baseline fluorescence reading before adding the agonist.

  • Agonist Addition and Data Acquisition: Inject the this compound dilutions into the wells and immediately begin kinetic measurement of fluorescence intensity.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This technical support guide is intended for research use only and should not be used for diagnostic or therapeutic procedures. Researchers should always adhere to their institution's guidelines for animal care and use.

References

unexpected off-target effects of TFLLR-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAR1 agonist, TFLLR-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1] It mimics the "tethered ligand" that is endogenously generated upon proteolytic cleavage of the N-terminus of PAR1 by proteases like thrombin. By binding to PAR1, this compound induces a conformational change in the receptor, leading to the activation of downstream G-protein signaling pathways.

Q2: What are the primary signaling pathways activated by this compound?

Upon binding to PAR1, this compound typically initiates signaling through several heterotrimeric G-protein subtypes, primarily Gαq/11, Gα12/13, and Gαi. The specific pathways activated can be cell-type dependent.

  • Gαq/11 Pathway: This is the canonical pathway for PAR1 activation. It stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gα12/13 Pathway: Activation of this pathway leads to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs) and the subsequent activation of the small GTPase RhoA. This is crucial for cytoskeletal rearrangements and changes in cell morphology.

  • Gαi Pathway: This pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Q3: Are there any known off-target effects of this compound?

Yes, while this compound is considered selective for PAR1, some studies have reported effects that are independent of PAR1 activation. In a mouse model of prostatitis, this compound was found to have anti-inflammatory effects even in PAR1 knockout mice, suggesting the involvement of an alternative receptor or signaling pathway.[2][3]

Q4: Can this compound induce signaling through other receptors indirectly?

Yes. A well-documented indirect signaling mechanism is neurogenic inflammation. This compound can activate PAR1 on sensory neurons, which in turn release neuropeptides like substance P and calcitonin gene-related peptide (CGRP).[4] These neuropeptides then act on their respective receptors (e.g., NK1R for substance P) on surrounding cells to mediate inflammatory responses such as plasma extravasation and edema.[1][4]

Troubleshooting Guides

Calcium Mobilization Assays

Issue 1: Weak or no fluorescent signal after this compound addition.

Potential Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of lyophilized this compound at -20°C or below in a desiccated environment. Prepare fresh working solutions and avoid repeated freeze-thaw cycles.
Low PAR1 Expression Confirm PAR1 expression in your cell line using qPCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of PAR1.
Cellular Desensitization Serum-starve cells for several hours prior to the assay to minimize basal receptor activation.
Suboptimal Agonist Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay conditions. A typical starting range is 1-10 µM.[5]
Calcium Dye Issues Ensure proper loading of the calcium-sensitive dye by optimizing loading time and temperature. Use a positive control (e.g., ionomycin) to confirm dye functionality.

Issue 2: High background fluorescence (low signal-to-noise ratio).

Potential Cause Troubleshooting Step
Cell Autofluorescence Use a media with reduced autofluorescence. Ensure high cell viability as dead cells can be highly autofluorescent.[5]
Assay Plate Issues Use black-walled, clear-bottom microplates to minimize well-to-well crosstalk and background fluorescence.[5]
Extracellular Dye Signal If not using a no-wash kit, ensure wash steps are sufficient to remove extracellular dye. The use of a quencher for extracellular fluorescence is recommended.[5]
Dye Leakage Add probenecid (B1678239) to the assay buffer to reduce the leakage of the calcium indicator dye from the cells.[5]
Platelet Aggregation Assays

Issue: Poor or no platelet aggregation in response to this compound.

Potential Cause Troubleshooting Step
Poor Platelet Quality Use fresh blood collected in the appropriate anticoagulant (e.g., 3.2% sodium citrate).[6] Process samples promptly and maintain them at room temperature.
Incorrect Agonist Concentration Perform a dose-response curve to determine the optimal this compound concentration for platelet aggregation.
Interfering Substances Ensure donors have not consumed medications (e.g., aspirin, NSAIDs) or foods (e.g., garlic, turmeric) that can interfere with platelet function.[7]
Low Fibrinogen Concentration Platelet aggregation is dependent on fibrinogen. Ensure adequate fibrinogen levels in the plasma.[7]
Pre-activated Platelets Minimize platelet activation during blood collection and processing. Use smooth venipuncture technique and avoid excessive agitation.[8]

Quantitative Data Summary

Table 1: In Vitro Activity of PAR1 Agonists

AgonistAssayCell TypeParameterValueReference
This compoundCalcium MobilizationCultured NeuronsEC501.9 µM[4]
This compoundCalcium MobilizationCultured NeuronsMax [Ca2+]i increase196.5 ± 20.4 nM (at 10 µM)[4]

Table 2: In Vivo Effects of PAR1 Agonists on Neurogenic Inflammation

AgonistAnimal ModelEffectKey FindingReference
This compoundRat PawEdemaEdema inhibited by NK1R antagonist and sensory nerve ablation.[1]
This compoundWild-type vs. PAR1-/- MicePlasma ExtravasationExtravasation observed in wild-type but not PAR1-/- mice.[1]

Table 3: Evidence for Non-PAR1 Mediated Effects of this compound

Experimental ModelKey FindingImplicationReference
Mouse Model of ProstatitisThis compound reduced inflammation in both wild-type and PAR1 knockout mice.Suggests an off-target anti-inflammatory effect independent of PAR1.[2][3]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

A detailed protocol for measuring intracellular calcium mobilization can be found in the work of de Garavilla et al. (2001).[1]

Protocol 2: Platelet Aggregation Assay

A standard protocol for light transmission aggregometry is described by Practical-Haemostasis.com (2022).[7]

Protocol 3: In Vivo Plasma Extravasation Assay

A method for assessing plasma extravasation in vivo using Evans blue dye is detailed in the study by de Garavilla et al. (2001).[1]

Visualizations

PAR1_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gq Gαq/11 Pathway cluster_g12 Gα12/13 Pathway cluster_gi Gαi Pathway TFLLR_NH2 This compound PAR1 PAR1 TFLLR_NH2->PAR1 Binds Gq Gαq/11 PAR1->Gq G12 Gα12/13 PAR1->G12 Gi Gαi PAR1->Gi PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates RhoGEF RhoGEF G12->RhoGEF Activates RhoA RhoA Activation RhoGEF->RhoA AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Canonical PAR1 Signaling Pathways Activated by this compound.

Neurogenic_Inflammation_Workflow TFLLR_NH2 This compound PAR1_neuron PAR1 on Sensory Neuron TFLLR_NH2->PAR1_neuron Activates Neuropeptide_release Release of Substance P & CGRP PAR1_neuron->Neuropeptide_release NK1R NK1R on Endothelial Cells Neuropeptide_release->NK1R Binds to Inflammation Vasodilation & Plasma Extravasation (Edema) NK1R->Inflammation

Caption: this compound Induced Neurogenic Inflammation Pathway.

Off_Target_Investigation_Workflow start Observe Unexpected Phenotype with this compound hypothesis Hypothesize Off-Target Effect start->hypothesis experiment Experiment in PAR1 Knockout Model hypothesis->experiment result1 Effect Persists experiment->result1 result2 Effect Abolished experiment->result2 conclusion1 Confirms PAR1-Independent (Off-Target) Effect result1->conclusion1 conclusion2 Confirms PAR1-Dependent (On-Target) Effect result2->conclusion2

Caption: Experimental Workflow to Investigate Off-Target Effects.

References

improving reproducibility of TFLLR-NH2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the PAR1 agonist, TFLLR-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3] It mimics the "tethered ligand" that is naturally exposed after enzymatic cleavage of PAR1 by proteases like thrombin.[4][5][6] By directly binding to and activating PAR1, this compound initiates downstream signaling cascades through G-proteins, primarily Gαq, Gα12/13, and Gαi/o.[5][6]

Q2: What are the common applications of this compound in research?

A2: this compound is widely used to study PAR1-mediated physiological and pathological processes. Common applications include in vitro assays such as calcium mobilization in cultured cells and platelet aggregation studies.[1][4] In vivo, it is often used to induce inflammatory responses like paw edema in rodents to investigate the role of PAR1 in inflammation and pain.[1]

Q3: How should this compound be stored?

A3: For long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C.[1][2] Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Stock solutions are typically stable for up to one month at -20°C and for several months at -80°C.[3] Always refer to the manufacturer's specific storage recommendations.

Q4: What is the typical effective concentration (EC50) of this compound?

A4: The half-maximal effective concentration (EC50) of this compound for PAR1 activation is approximately 1.9 µM in calcium mobilization assays in cultured neurons.[1][2][3] However, the optimal concentration can vary depending on the cell type, receptor expression levels, and the specific experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your particular experiment.

Troubleshooting Guides

Issue 1: Low or No Signal in Calcium Flux Assay

Q: I am not observing a significant increase in intracellular calcium upon application of this compound. What could be the problem?

A: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:

  • Peptide Integrity:

    • Improper Storage: this compound is a peptide and can degrade if not stored correctly. Ensure that the lyophilized peptide and reconstituted solutions have been stored at the recommended temperatures (-20°C or -80°C) and that freeze-thaw cycles have been minimized.[1][3]

    • Peptide Age: Over time, peptides can degrade even when stored properly. If the peptide is old, consider using a fresh vial.

  • Experimental Conditions:

    • Suboptimal Concentration: The EC50 of 1.9 µM is a guideline. The optimal concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal this compound concentration for your specific cells.

    • Cell Health and Density: Ensure your cells are healthy and at an optimal confluency. Overly confluent or sparse cells may not respond optimally.[7][8]

    • Receptor Expression: The cell line you are using may have low or no expression of PAR1. Verify PAR1 expression using techniques like qPCR or western blotting.

  • Assay Protocol:

    • Dye Loading: Inadequate loading of the calcium indicator dye (e.g., Fura-2, Fluo-4) can lead to a weak signal. Ensure the correct dye concentration and incubation time are used for your cell type.

    • Buffer Composition: The presence of calcium in the extracellular buffer is crucial for a sustained signal. Ensure your assay buffer contains an appropriate concentration of CaCl2.

Issue 2: High Background Signal or Variability in Platelet Aggregation Assay

Q: My platelet aggregation results with this compound are inconsistent and show high background aggregation. What are the potential causes?

A: High background and variability in platelet aggregation assays can be frustrating. Consider the following points:

  • Platelet Preparation:

    • Activation during Preparation: Platelets are sensitive and can be easily activated during blood collection and preparation of platelet-rich plasma (PRP).[9] Use careful phlebotomy techniques and gentle mixing to minimize premature activation.

    • Platelet Count: Variations in platelet count between PRP preparations can lead to inconsistent results. Standardize your platelet count if possible.

  • Peptide and Reagents:

    • Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the assay is low and consistent across all samples, as high concentrations can affect platelet function.

    • Control Peptide: Use a scrambled control peptide (e.g., FSLLR-NH2) to ensure the observed aggregation is specific to PAR1 activation and not a non-specific effect of the peptide.[10]

  • Experimental Parameters:

    • Stirring Speed: Inconsistent or inadequate stirring during the assay can lead to variable aggregation. Ensure the stir bar is functioning correctly and the speed is consistent.

    • Temperature: Maintain a constant temperature of 37°C throughout the experiment, as temperature fluctuations can affect platelet function.[9]

Issue 3: Inconsistent Results in In Vivo Edema Induction

Q: I am observing high variability in the degree of paw edema induced by this compound in my animal model. How can I improve reproducibility?

A: In vivo experiments are inherently more variable. Here are some factors to control:

  • Peptide Administration:

    • Injection Technique: Ensure a consistent and accurate intraplantar injection volume and location. Inconsistent injections can lead to significant variability in the local concentration of this compound.

    • Vehicle Control: Always include a vehicle control group to account for any non-specific inflammation caused by the injection itself.

  • Animal Factors:

    • Age and Strain: Use animals of the same age, sex, and genetic strain to minimize biological variability.

    • Stress: Animal stress can influence inflammatory responses. Handle animals gently and allow for an acclimatization period before the experiment.

  • Measurement:

    • Consistent Timing: Measure paw volume or thickness at consistent time points after this compound injection.

    • Blinded Measurement: Whenever possible, the person measuring the edema should be blinded to the experimental groups to avoid bias.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Activity of this compound

Assay TypeCell/Tissue TypeParameterValueReference
Calcium MobilizationCultured Dorsal Root Ganglion NeuronsEC501.9 µM[1][10]
Calcium MobilizationCultured Dorsal Root Ganglion NeuronsMax. [Ca2+]i Increase (at 10 µM)196.5 ± 20.4 nM[1][10]
Platelet AggregationHuman Platelets-Induces aggregation[4]
Smooth Muscle RelaxationGuinea-Pig Lower Esophageal Sphincter-Causes moderate concentration-dependent relaxation[11]

Table 2: In Vivo Effects of this compound

Animal ModelEffect MeasuredDosageObservationReference
RatPaw Edema10-100 nmol/pawDose-dependent increase in paw volume[1]
MousePlasma Extravasation3 µmol/kg (i.v.)2-8 fold increase in various tissues[1]

Experimental Protocols

Detailed Methodology: Calcium Flux Assay
  • Cell Culture: Culture cells expressing PAR1 (e.g., HEK293-PAR1, endothelial cells) in appropriate media.

  • Cell Plating: Seed cells into a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing (if required by the dye kit): Gently wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.

  • Baseline Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a few cycles before adding the agonist.

  • Agonist Addition:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Use an automated injector or a multichannel pipette to add the this compound solutions to the wells.

  • Kinetic Measurement: Immediately after agonist addition, begin measuring the fluorescence intensity kinetically for several minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF or the ratio of fluorescence (for ratiometric dyes like Fura-2) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Detailed Methodology: Platelet Aggregation Assay
  • Blood Collection: Draw fresh whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which will be used as a blank.

  • Aggregometry:

    • Warm the PRP and PPP to 37°C.

    • Place a cuvette with PRP in the light transmission aggregometer and calibrate it to 0% aggregation.

    • Place a cuvette with PPP in the aggregometer and calibrate it to 100% aggregation.

  • Agonist Addition:

    • Add a specific volume of PRP to a cuvette with a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer and start stirring.

    • Add a small volume of the this compound solution to the PRP and immediately start recording the light transmission.

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission over a set period.

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TFLLR_NH2 This compound PAR1 PAR1 TFLLR_NH2->PAR1 Binds and Activates Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Gi Gαi/o PAR1->Gi PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cytoskeletal_rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_rearrangement Calcium_Flux_Workflow start Start cell_culture 1. Culture PAR1-expressing cells start->cell_culture cell_plating 2. Plate cells in 96-well plate cell_culture->cell_plating dye_loading 3. Load cells with Calcium-sensitive dye cell_plating->dye_loading baseline_reading 4. Measure baseline fluorescence dye_loading->baseline_reading agonist_addition 5. Add this compound baseline_reading->agonist_addition kinetic_reading 6. Measure fluorescence kinetically agonist_addition->kinetic_reading data_analysis 7. Analyze data (ΔF, EC50) kinetic_reading->data_analysis end End data_analysis->end

References

addressing low signal-to-noise ratio in TFLLR-NH2 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during experiments with the PAR1 agonist TFLLR-NH2, with a particular focus on resolving low signal-to-noise ratios.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format to provide direct and specific solutions.

Q1: My fluorescent signal is weak or absent after applying this compound. What are the possible causes and solutions?

A weak or absent signal can stem from several factors, ranging from the peptide's integrity to cellular responsiveness.

Troubleshooting Weak or Absent Signal

Potential CauseRecommended Solutions
Peptide Degradation Ensure this compound is stored at -20°C or below in a desiccated environment.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] For frequent use, aliquot the peptide into single-use volumes to minimize freeze-thaw cycles.[1]
Suboptimal Peptide Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions. The reported EC50 for this compound in calcium mobilization assays is approximately 1.9 μM.[2][3][4]
Low PAR1 Receptor Expression Confirm that your chosen cell line expresses sufficient levels of PAR1. This can be verified using techniques such as qPCR, Western blot, or flow cytometry.[1]
Poor Cell Health Ensure that cells are healthy, viable, and in the logarithmic growth phase.[1][5] High cell confluence or poor viability can lead to a diminished response.
Suboptimal Dye Loading (for Calcium Assays) Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time.[1][6] Ensure complete de-esterification of the AM ester after loading, which is crucial for the dye to become calcium-sensitive.[1]
Serum Interference Serum components can sometimes interfere with the assay.[7][8] Consider serum-starving the cells for a few hours before the experiment.[1]

Q2: I'm observing a high background fluorescence in my assay, which is masking the specific signal. How can I reduce this "noise"?

High background fluorescence is a common problem that can significantly decrease the signal-to-noise ratio.

Troubleshooting High Background Fluorescence

Potential CauseRecommended Solutions
Autofluorescence Cellular components and media can naturally fluoresce.[9][10][11] Use phenol (B47542) red-free media, as phenol red is a known fluorescent compound.[12] If possible, perform measurements in a buffered saline solution like PBS with calcium and magnesium.[12]
Assay Plate Material The type of microplate can influence background fluorescence. Black microplates are recommended for fluorescence assays to minimize background.[12] Plastic-bottom dishes can fluoresce; switching to glass-bottom vessels may reduce background.[9]
Incomplete Washing Insufficient washing after dye loading can leave extracellular dye, contributing to high background.[5][13] Ensure thorough but gentle washing steps to remove unbound dye without detaching cells.[9][13]
Dye Leakage Loaded dye can leak from cells, increasing extracellular fluorescence. Ensure optimal dye loading conditions and minimize the time between washing and measurement.
Instrument Settings Incorrect plate reader settings, such as an excessively high gain on the photomultiplier tube (PMT), can amplify both the signal and the background.[14] Optimize the gain setting using positive and negative controls to achieve a good signal window without saturating the detector.[12][14]

Experimental Protocols & Data

Calcium Mobilization Assay

This assay is a common method to assess the potency of PAR1 agonists by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.[2]

Methodology

  • Cell Culture and Plating: Culture cells that endogenously express PAR1 (e.g., human endothelial cells) or have been transfected with a PAR1 expression vector (e.g., HEK293 cells).[2] Seed the cells into 96-well black, clear-bottom microplates and allow them to adhere overnight.[2]

  • Dye Loading: Replace the culture medium with a buffered solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[2][6] Incubate the cells according to the dye manufacturer's protocol, typically for 30-60 minutes at 37°C, to allow for dye uptake and de-esterification.[15]

  • Washing: Gently wash the cells 2-3 times with a buffered saline solution (e.g., HBSS) to remove any extracellular dye.[9][15]

  • Compound Addition and Measurement: Place the microplate into a fluorescence plate reader. Establish a baseline fluorescence reading for a short period before automatically injecting the desired concentration of this compound.[2] Immediately begin kinetic measurement of the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity over the baseline is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[6]

Quantitative Data for this compound

ParameterValueCell Type/Assay Condition
EC₅₀ 1.9 µMCalcium mobilization assays[2][3][4]
Peak [Ca²⁺]i 196.5 ± 20.4 nMIn cultured neurons at 10 µM this compound[3][6]

Visualizations

PAR1 Signaling Pathway

Activation of Protease-Activated Receptor 1 (PAR1) by agonists like this compound initiates multiple intracellular signaling cascades.

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gproteins G-Protein Activation cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Kinases This compound This compound PAR1 PAR1 This compound->PAR1 activates Gq11 Gαq/11 PAR1->Gq11 G1213 Gα12/13 PAR1->G1213 Gi Gαi PAR1->Gi PLC Phospholipase C (PLC) Gq11->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces RhoA RhoA RhoGEF->RhoA activates cAMP ↓ cAMP AC->cAMP Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC leads to Calcium_Mobilization_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells dye_loading Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) plate_cells->dye_loading wash_cells Wash cells to remove extracellular dye dye_loading->wash_cells read_baseline Measure baseline fluorescence wash_cells->read_baseline add_agonist Inject this compound read_baseline->add_agonist read_signal Measure kinetic fluorescence signal add_agonist->read_signal analyze_data Analyze Data (Calculate EC₅₀) read_signal->analyze_data end End analyze_data->end

References

Validation & Comparative

A Comparative Guide to PAR1 Agonist Peptides: TFLLR-NH2 vs. SFLLRN-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used synthetic peptide agonists for Protease-Activated Receptor 1 (PAR1): TFLLR-NH2 and SFLLRN-NH2. Both peptides mimic the N-terminal tethered ligand exposed after proteolytic cleavage of PAR1 by thrombin, thereby inducing receptor activation and downstream signaling. This document outlines their performance, supported by experimental data, and provides detailed methodologies for key experiments.

Mechanism of Action and Signaling Pathways

This compound and SFLLRN-NH2 are pentapeptide and hexapeptide amides, respectively, that act as selective agonists for PAR1, a G-protein coupled receptor (GPCR). Upon binding, they induce a conformational change in PAR1, leading to the activation of heterotrimeric G-proteins. The primary signaling pathways activated by PAR1 include:

  • Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).

  • Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is crucial for cytoskeletal rearrangements.

  • Gαi/o Pathway: PAR1 can also couple to Gαi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.

Activation of these primary G-protein pathways further engages downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are involved in cell proliferation, survival, and inflammation.

PAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_agonists cluster_gproteins G-Proteins cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Kinases PAR1 PAR1 Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 Gi Gαi/o PAR1->Gi TFLLR This compound TFLLR->PAR1 activate SFLLRN SFLLRN-NH2 SFLLRN->PAR1 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA cAMP ↓ cAMP Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC ERK ERK Phosphorylation Ca2->ERK PKC->ERK RhoA->ERK

PAR1 Signaling Cascade

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and SFLLRN-NH2 in various functional assays. It is important to note that a direct side-by-side comparison in the same experimental system is not always available in the literature.

AgonistAssay TypeCell/Tissue TypeEC50Maximal ResponseCitation
This compound Calcium MobilizationCultured neurons1.9 µMPeak [Ca2+]i increase of 196.5 ± 20.4 nM at 10 µM[1][2][3]
VasodilationHuman umbilical artery-61.50% mean net maximal inhibition at 1 µM[1]
SFLLRN-NH2 Platelet Aggregation (analogue)Platelets24 µM-[1][4]
Calcium MobilizationHuman brain microvascular endothelial cellsDose-dependentSustained increase in intracellular calcium[1]
ContractionIsolated human renal artery-Contractile response not significantly different from 100 µM this compound[5]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following PAR1 activation, a direct consequence of the Gαq/PLC signaling pathway.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow cell_culture Cell Culture (e.g., HEK293 expressing PAR1) cell_plating Plate Cells in 96-well Plate cell_culture->cell_plating dye_loading Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_plating->dye_loading agonist_addition Add Serial Dilutions of This compound or SFLLRN-NH2 dye_loading->agonist_addition fluorescence_measurement Measure Fluorescence Change (FLIPR or plate reader) agonist_addition->fluorescence_measurement data_analysis Data Analysis (Calculate EC50) fluorescence_measurement->data_analysis

Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Culture: Culture cells endogenously expressing PAR1 (e.g., human endothelial cells) or cells transiently or stably transfected with a PAR1 expression vector (e.g., HEK293 cells) to confluency.

  • Cell Plating: Seed cells into 96-well black, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Wash: Gently wash the cells to remove excess dye.

  • Agonist Preparation: Prepare a serial dilution of the PAR1 agonist peptides (this compound, SFLLRN-NH2) in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence imaging plate reader (FLIPR) or a standard fluorescence plate reader to measure the baseline fluorescence, then add the agonist and continuously record the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream event in PAR1 signaling.

Detailed Methodology:

  • Cell Culture and Starvation: Culture cells to near confluency and then serum-starve them for 12-24 hours to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat the starved cells with varying concentrations of this compound or SFLLRN-NH2 for a predetermined time (typically 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Plot the normalized p-ERK levels against the agonist concentration to determine the dose-response relationship and calculate the EC50.

Conclusion

Both this compound and SFLLRN-NH2 are valuable tools for studying PAR1 activation. This compound is more extensively characterized in terms of its potency in calcium mobilization assays, with a consistently reported EC50 of approximately 1.9 µM.[2][3] While direct comparative data for SFLLRN-NH2 is less available, it is also a potent PAR1 agonist. The choice between these two peptides may depend on the specific experimental context, cell type, and the desired signaling endpoint. Researchers are encouraged to perform their own dose-response experiments to determine the optimal agonist and concentration range for their specific studies.

References

Validating TFLLR-NH2 Specificity for PAR1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective activation of Protease-Activated Receptor 1 (PAR1) is crucial for investigating its role in thrombosis, inflammation, and other physiological processes. This guide provides an objective comparison of the synthetic peptide TFLLR-NH2 with other PAR agonists, supported by experimental data to validate its specificity for PAR1.

This compound is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) designed to mimic the tethered ligand exposed after proteolytic cleavage of PAR1 by thrombin. This allows for the direct and selective activation of PAR1 without the need for enzymatic cleavage, providing a valuable tool to dissect PAR1-specific signaling pathways.

Comparative Analysis of PAR Agonist Potency

The specificity of this compound for PAR1 is demonstrated by its high potency in activating PAR1-mediated cellular responses, coupled with a lack of significant activity at other PAR family members. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other PAR agonists in key functional assays.

AgonistTarget Receptor(s)Assay TypeCell/Tissue TypeEC50Citation
This compound PAR1 Calcium Mobilization Cultured Neurons 1.9 µM [1][2][3][4]
ThrombinPAR1, PAR3, PAR4Calcium MobilizationCultured Neurons~0.8 µM (24 µg/ml)[5]
SFLLRN-NH2PAR1 (can activate PAR2 at high concentrations)Platelet AggregationPlatelets24 µM
SLIGKV-NH2PAR2Calcium MobilizationJurkat T cells~50 µM
AYPGKF-NH2PAR4Calcium MobilizationN/AHigh µM range

Note: The potency of PAR agonists can vary depending on the specific experimental conditions and cell types used.

Experimental evidence indicates that this compound is a selective PAR1 agonist. Studies have shown a lack of significant activity for this compound at PAR2 and PAR4. For instance, in Jurkat T cells, which express PAR1, PAR2, and PAR3, this compound was used to selectively desensitize PAR1 without affecting PAR2 signaling. Furthermore, PAR4-activating peptides have been shown to be significantly less potent than this compound. While direct quantitative data for this compound on PAR3 is limited due to its unique signaling properties, the collective evidence strongly supports the high selectivity of this compound for PAR1.

Experimental Protocols

To validate the specificity of this compound, several key in vitro and in vivo assays are employed. Below are detailed methodologies for two of the most common assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation, a hallmark of Gq-coupled GPCRs like PAR1.

Objective: To determine the potency and efficacy of this compound in activating PAR1-mediated calcium signaling compared to other PAR agonists.

Methodology:

  • Cell Culture: Culture cells expressing the PAR of interest (e.g., HEK293 cells transfected with PAR1, PAR2, PAR3, or PAR4) in a 96-well black, clear-bottom plate.

  • Dye Loading: Wash the cells with a buffered salt solution and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells to remove any excess extracellular dye.

  • Agonist Preparation: Prepare serial dilutions of this compound and other PAR agonists (e.g., SLIGKV-NH2 for PAR2, AYPGKF-NH2 for PAR4) in the assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period before injecting the agonist.

  • Data Acquisition: Immediately after agonist injection, begin kinetic measurement of fluorescence intensity over several minutes.

  • Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce platelet aggregation, a key physiological response to PAR1 activation.

Objective: To assess the functional consequence of PAR1 activation by this compound on platelet function.

Methodology:

  • Blood Collection: Draw fresh venous blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used as a reference.

  • Assay Setup: Place a sample of PRP in a cuvette with a stir bar in a light transmission aggregometer. The instrument measures the amount of light transmitted through the PRP.

  • Agonist Addition: Add this compound or other agonists to the PRP sample.

  • Data Acquisition: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission, with 0% being the baseline PRP and 100% being the PPP. Dose-response curves can be generated by testing a range of agonist concentrations.

Visualizing PAR1 Signaling and Experimental Workflow

To further illustrate the mechanisms and methodologies discussed, the following diagrams are provided.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound PAR1 PAR1 This compound->PAR1 Thrombin Thrombin Thrombin->PAR1 cleavage Gq Gq PAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC Activation DAG->PKC activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response

PAR1 Signaling Pathway Activation

Experimental_Workflow cluster_calcium Calcium Mobilization Assay cluster_platelet Platelet Aggregation Assay Cell_Culture 1. Culture PAR-expressing cells Dye_Loading 2. Load with Ca²⁺ sensitive dye Cell_Culture->Dye_Loading Agonist_Addition 3. Add this compound / Other Agonists Dye_Loading->Agonist_Addition Fluorescence_Measurement 4. Measure Fluorescence Change Agonist_Addition->Fluorescence_Measurement Data_Analysis_Ca 5. Generate Dose-Response Curve & Calculate EC50 Fluorescence_Measurement->Data_Analysis_Ca Blood_Collection 1. Collect Whole Blood PRP_Preparation 2. Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Agonist_Addition_Platelet 3. Add this compound PRP_Preparation->Agonist_Addition_Platelet Aggregation_Measurement 4. Measure Light Transmittance Agonist_Addition_Platelet->Aggregation_Measurement Data_Analysis_Platelet 5. Quantify % Aggregation Aggregation_Measurement->Data_Analysis_Platelet

Experimental Workflow for Specificity Validation

References

A Comparative Guide to TFLLR-NH2 and Other PAR1 Activating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic peptide TFLLR-NH2 with other key Protease-Activated Receptor 1 (PAR1) activating peptides. Both synthetic and endogenous activators are discussed, with a focus on their relative potencies, mechanisms of action, and supporting experimental data. This document aims to assist researchers in selecting the most appropriate PAR1 agonist for their specific experimental needs.

Introduction to PAR1 and its Activation

Protease-Activated Receptor 1 (PAR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis, inflammation, and vascular permeability.[1] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their N-terminal domain.[1][2] This cleavage, often initiated by proteases like thrombin, unmasks a "tethered ligand" that binds to the receptor's second extracellular loop, initiating downstream signaling cascades.[1][3]

Synthetic peptides, such as this compound, have been developed to mimic this tethered ligand, allowing for direct activation of PAR1 without the need for proteolytic cleavage.[1] These peptides are invaluable tools for studying PAR1 function and for the development of novel therapeutics targeting this receptor.

Comparative Data of PAR1 Activating Peptides

The potency of PAR1 activating peptides is a critical parameter for researchers. The following table summarizes the half-maximal effective concentration (EC50) values and other quantitative data for this compound and other common PAR1 agonists from various experimental systems. It is important to note that EC50 values can vary depending on the cell type and assay used.[4]

AgonistSequence/NatureAssay TypeCell/Tissue TypeEC50Maximal ResponseCitation
This compound Thr-Phe-Leu-Leu-Arg-NH2Calcium MobilizationCultured neurons1.9 µMPeak [Ca2+]i increase of 196.5 ± 20.4 nM at 10 µM[4][5]
VasodilationHuman umbilical artery-61.50% mean net maximal inhibition at 1 µM[4][6]
Tfllrnpndk-NH2 Thr-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-NH2In vivo hypotensionAnesthetized miceLess potent than SFLLRN-NH2Dose-dependent decrease in Mean Arterial Pressure[4]
Calcium MobilizationCultured rat dorsal root ganglia neuronsNot explicitly determined, but induced maximal Ca2+ increase at 10 µM-[1]
SFLLRN-NH2 Ser-Phe-Leu-Leu-Arg-Asn-NH2Platelet AggregationPlatelets24 µM-[4]
Calcium MobilizationHuman brain microvascular endothelial cellsDose-dependentSustained increase in intracellular calcium[4]
Thrombin Endogenous ProteaseIP3 SignalingTransfected cells~0.1 nM-[4]
Cell ProliferationHT29 colon cancer cells~3 nM-[4]

Signaling Pathways of PAR1 Activation

Activation of PAR1 by agonist peptides initiates a cascade of intracellular signaling events. As a GPCR, PAR1 couples to multiple G protein families, primarily Gαq/11, Gα12/13, and Gαi.[7][8]

  • Gαq/11 Pathway: This is the canonical pathway leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4]

  • Gα12/13 Pathway: This pathway activates RhoGEFs, leading to the activation of the small GTPase RhoA. This is involved in cytoskeletal rearrangements and cell migration.[9]

  • Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

  • β-arrestin Pathway: Apart from G-protein dependent signaling, PAR1 can also signal through β-arrestins, which can lead to distinct cellular outcomes, a phenomenon known as biased agonism.[10][11]

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_proteins G-Proteins cluster_effectors Downstream Effectors & Responses PAR1 PAR1 Gq_11 Gαq/11 PAR1->Gq_11 G12_13 Gα12/13 PAR1->G12_13 Gi Gαi PAR1->Gi Agonist Agonist (e.g., this compound) Agonist->PAR1 Activation PLC PLC Gq_11->PLC RhoGEF_RhoA RhoGEF → RhoA G12_13->RhoGEF_RhoA AC_cAMP Adenylyl Cyclase ↓ → ↓ cAMP Gi->AC_cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoGEF_RhoA->Cytoskeletal_Rearrangement

Caption: Canonical PAR1 signaling pathways.

Experimental Protocols

The potency and efficacy of PAR1 activating peptides are typically determined through functional assays. Below are the detailed methodologies for two common assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation, which is a hallmark of Gq-coupled receptor signaling.[1]

Experimental Workflow:

Calcium_Mobilization_Workflow A 1. Cell Culture: Plate PAR1-expressing cells in a 96-well plate. B 2. Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Wash: Remove excess dye. B->C D 4. Agonist Preparation: Prepare serial dilutions of PAR1 agonist peptides. C->D E 5. Fluorescence Measurement: Measure baseline fluorescence in a plate reader with an automated injector. D->E F 6. Data Acquisition: Inject agonist and immediately measure fluorescence intensity kinetically. E->F G 7. Data Analysis: Determine peak fluorescence response and plot against agonist concentration to calculate EC50. F->G

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Plate cells expressing PAR1 (e.g., endothelial cells, platelets, or transfected cell lines) in a 96-well black, clear-bottom plate and culture to an appropriate confluency.[4]

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in the dark at 37°C for 30-60 minutes.[4]

  • Wash: Gently wash the cells to remove excess dye.[4]

  • Agonist Preparation: Prepare a serial dilution of the PAR1 agonist peptides in the assay buffer.[4]

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period before injecting the agonist.[4]

  • Data Acquisition: After agonist injection, immediately begin kinetic measurement of fluorescence intensity for several minutes.[4]

  • Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1][4]

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream product of IP3, as an indicator of Gq-coupled receptor activation.[4]

Detailed Methodology:

  • Cell Culture and Stimulation: Culture PAR1 expressing cells in a multi-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., LiCl) to prevent IP1 degradation. Add varying concentrations of the PAR1 agonist peptides and incubate for a defined period (e.g., 30-60 minutes) at 37°C.[4]

  • Cell Lysis: Lyse the cells to release the intracellular IP1.[4]

  • IP1 Detection: The amount of accumulated IP1 is typically measured using a competitive immunoassay, such as Homogeneous Time Resolved Fluorescence (HTRF).[4]

  • Data Analysis: The HTRF signal is read using a compatible plate reader. A standard curve is generated using known concentrations of IP1. The amount of IP1 in the experimental samples is interpolated from the standard curve. The results are then plotted as IP1 accumulation versus agonist concentration to generate a dose-response curve and calculate the EC50.[4]

Conclusion

This compound is a potent and selective PAR1 agonist that is widely used in research.[5][7] When compared to other synthetic peptides, its potency can vary depending on the experimental context. For instance, while this compound has a well-characterized EC50 in calcium mobilization assays, the longer peptide Tfllrnpndk-NH2 may exhibit different pharmacokinetic properties, and its potency is less consistently reported.[7] SFLLRN-NH2, another common PAR1 agonist, generally appears to be less potent than this compound in some assays.[4] The endogenous activator, thrombin, remains the most potent activator of PAR1 but may have broader effects due to its action on other PARs and substrates.[4]

The choice of a PAR1 activating peptide should be guided by the specific research question, the desired potency, and the cellular system being investigated. Researchers are encouraged to perform their own dose-response experiments under their specific experimental conditions to determine the most suitable agonist and concentration range for their studies.[4] This guide provides a foundational understanding to aid in this selection process.

References

Unveiling the Selectivity of TFLLR-NH2: A Comparative Guide to its Cross-Reactivity with Protease-Activated Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of synthetic peptides is paramount. This guide provides a comprehensive comparison of the Protease-Activated Receptor 1 (PAR1) agonist, TFLLR-NH2, and its cross-reactivity with other members of the PAR family, namely PAR2, PAR3, and PAR4. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.

This compound is a synthetic peptide that acts as a selective agonist for PAR1, a G-protein coupled receptor critically involved in a myriad of physiological and pathological processes, including thrombosis, inflammation, and cellular signaling.[1][2] Its selectivity is a crucial attribute, as off-target effects on other PARs could lead to unintended physiological responses. This guide delves into the experimental evidence that establishes the selectivity profile of this important research tool.

Comparative Activity at Protease-Activated Receptors

Experimental data, primarily from functional assays measuring intracellular calcium mobilization, demonstrates the high potency of this compound at PAR1, with a consistently reported half-maximal effective concentration (EC50) of 1.9 μM.[1][2][3] In contrast, studies on its activity towards other PAR family members indicate a significant degree of selectivity for PAR1.

While specific EC50 values for PAR2, PAR3, and PAR4 are not extensively reported, the available evidence suggests a lack of significant activation at physiologically relevant concentrations. One study indicated that at concentrations greater than 100 μM, this compound could activate PAR2. However, other research has shown that the responses generated by this compound on cells expressing PAR2 or PAR4 were minor and not significantly different from those produced by a control reverse peptide, suggesting these were not receptor-mediated effects. Information regarding the cross-reactivity of this compound with PAR3 is limited in the current literature.

Below is a summary of the quantitative data available for the activity of this compound at the different PAR receptors.

ReceptorAgonistActivityEC50 (μM)
PAR1 This compoundAgonist1.9
PAR2 This compoundVery Weak Agonist>100
PAR3 This compoundNot ReportedNot Reported
PAR4 This compoundNo Significant ActivityNot Reported

Experimental Protocols

The determination of PAR receptor activation by this compound is predominantly assessed through in vitro functional assays that measure a downstream cellular response. The most common method is the calcium mobilization assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation, which is a key signaling event for many PARs.

Objective: To determine the potency (EC50) of this compound in activating PAR receptors by measuring the mobilization of intracellular calcium.

Methodology:

  • Cell Culture: Cells endogenously expressing the PAR receptor of interest (e.g., HEK293 cells for PAR1, PAR2, and PAR4) are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Cell Plating: The cells are then seeded into 96-well black, clear-bottom microplates and allowed to attach overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specified period at 37°C. This allows the dye to enter the cells.

  • Compound Preparation: A series of dilutions of this compound are prepared in a suitable assay buffer.

  • Fluorescence Measurement: The microplate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of the peptide.

  • Agonist Addition: The different concentrations of this compound are added to the wells, and the change in fluorescence is monitored over time.

  • Data Analysis: The peak fluorescence intensity, which corresponds to the maximum increase in intracellular calcium, is recorded for each concentration of this compound. The data are then plotted as the change in fluorescence against the log of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.

G cluster_workflow Experimental Workflow: Calcium Mobilization Assay A Cell Culture (PAR-expressing cells) B Cell Plating (96-well plate) A->B C Fluorescent Dye Loading (e.g., Fluo-4 AM) B->C E Baseline Fluorescence Reading C->E D Compound Preparation (this compound dilutions) F Agonist Addition D->F E->F G Kinetic Fluorescence Measurement F->G H Data Analysis (EC50 determination) G->H

Calcium Mobilization Assay Workflow.

Signaling Pathways

Activation of PAR1 by this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), PAR1 primarily couples to Gαq/11, Gα12/13, and Gαi. The activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to the activation of various calcium-dependent enzymes, while DAG activates protein kinase C (PKC).

The lack of significant activation of PAR2 and PAR4 by this compound at low micromolar concentrations suggests that it does not effectively engage their respective signaling cascades.

cluster_membrane cluster_intracellular TFLLR This compound PAR1 PAR1 TFLLR->PAR1 Activates (EC50 = 1.9 µM) PAR2 PAR2 TFLLR->PAR2 Very Weakly Activates (>100 µM) PAR4 PAR4 TFLLR->PAR4 No Significant Activation Gq Gαq/11 PAR1->Gq No_Signal_2 No Significant Downstream Signaling PAR2->No_Signal_2 No_Signal_4 No Significant Downstream Signaling PAR4->No_Signal_4 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

This compound Signaling Pathway Selectivity.

References

Validating PAR1-Dependent Effects of TFLLR-NH2: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating the on-target effects of synthetic peptides is paramount. This guide provides a comprehensive comparison of experimental approaches to confirm the Protease-Activated Receptor 1 (PAR1)-dependent effects of the agonist TFLLR-NH2, with a focus on the gold standard: PAR1 knockout (PAR1-/-) models.

This compound is a synthetic pentapeptide that acts as a selective agonist for PAR1, mimicking the tethered ligand exposed upon proteolytic cleavage by thrombin.[1][2] However, as with any pharmacological tool, ensuring its specificity is critical. This guide outlines the experimental data and protocols necessary to validate that the observed biological effects of this compound are indeed mediated by PAR1.

Comparative Analysis of PAR1 Agonists

While this compound is a widely used PAR1 agonist, other peptides can also be employed to study PAR1 activation. A direct comparison of their potency is not always available in a single experimental setting, but data from various studies can provide a useful reference.

AgonistSequenceTarget ReceptorPotency (EC50)Key Biological Effects
This compound Thr-Phe-Leu-Leu-Arg-NH2PAR11.9 μM (in calcium mobilization assays)[1][2][3]Induces plasma extravasation, increases intracellular calcium, and can cause smooth muscle relaxation.
Tfllrnpndk-NH2 Thr-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-NH2PAR1Not explicitly reported in reviewed literature.Induces PAR1-mediated signaling; may require co-activation of other receptors in some contexts.
SFLLRN-NH2 Ser-Phe-Leu-Leu-Arg-Asn-NH2PAR1Potency is generally comparable to this compound.Causes contraction in human renal artery strips.
Thrombin Endogenous ProteasePAR1, PAR3, PAR424 µg/ml⁻¹ (in calcium mobilization assays)Physiological activator of PAR1; also has other enzymatic activities.

The Crucial Role of PAR1 Knockout Models

The most definitive method to confirm that the effects of this compound are PAR1-dependent is to use a PAR1 knockout (PAR1-/-) mouse model. In these models, the gene for PAR1 is deleted, so any observed effects of this compound in wild-type (WT) mice that are absent in PAR1-/- mice can be attributed to PAR1 activation.

Experimental Evidence from Knockout Studies

Several studies have utilized PAR1-/- mice to validate the action of this compound. For instance, one study demonstrated that this compound stimulates Evans blue extravasation (a measure of plasma leakage) in various tissues of wild-type mice, an effect that is absent in PAR1-/- mice. This provides strong evidence that this compound-induced plasma extravasation is mediated by PAR1.

Interestingly, some research has also revealed potential non-PAR1-mediated effects of this compound. In a mouse model of prostatitis, this compound was found to elicit inflammatory responses even in PAR1 knockout mice, suggesting off-target effects in that specific context. This highlights the importance of using knockout models to fully characterize the activity of synthetic peptides.

Experimental Protocols

To aid in the design of validation studies, detailed methodologies for key experiments are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following PAR1 activation, a direct result of the Gαq/PLC signaling pathway.

Protocol:

  • Cell Culture: Culture cells expressing PAR1 (e.g., dorsal root ganglion neurons or transfected cell lines) on coverslips.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Agonist Stimulation: Challenge the cultured cells with varying concentrations of this compound or other PAR1 agonists.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence microscope or plate reader to determine the increase in intracellular calcium.

In Vivo Plasma Extravasation (Edema) Assay

This assay quantifies the leakage of plasma proteins from blood vessels into the surrounding tissue, a common inflammatory response.

Protocol:

  • Animal Model: Use both wild-type and PAR1-/- mice.

  • Anesthesia: Anesthetize the mice.

  • Peptide and Dye Injection: Co-inject this compound (or a control peptide) and Evans blue dye (which binds to plasma albumin) intravenously.

  • Tissue Collection: After a set time (e.g., 10 minutes), perfuse the animals to remove blood from the vasculature and collect various tissues.

  • Dye Extraction and Quantification: Incubate the excised tissues in formamide (B127407) to extract the Evans blue dye. Measure the absorbance of the formamide solution spectrophotometrically to quantify the amount of extravasated dye.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PAR1 signaling pathway and the experimental workflow for validating this compound effects.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PAR1 PAR1 This compound->PAR1 Binds Thrombin Thrombin Thrombin->PAR1 Cleaves Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular_Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical PAR1 signaling pathway initiated by this compound or thrombin.

Knockout_Validation_Workflow start Start: Hypothesis This compound effect is PAR1-dependent wt_mice Wild-Type (WT) Mice start->wt_mice ko_mice PAR1 Knockout (KO) Mice start->ko_mice treatment Administer this compound wt_mice->treatment control Administer Vehicle/Control Peptide wt_mice->control ko_mice->treatment ko_mice->control measure_wt Measure Biological Response (e.g., Plasma Extravasation) treatment->measure_wt measure_ko Measure Biological Response (e.g., Plasma Extravasation) treatment->measure_ko control->measure_wt control->measure_ko compare Compare Responses measure_wt->compare measure_ko->compare conclusion1 Conclusion: Effect is PAR1-dependent compare->conclusion1 Response in WT, not in KO conclusion2 Conclusion: Effect is PAR1-independent compare->conclusion2 Response in both WT and KO

Caption: Experimental workflow for validating PAR1-dependent effects using knockout models.

Logical_Relationship TFLLR This compound PAR1 PAR1 Receptor TFLLR->PAR1 Activates Effect Biological Effect (e.g., Inflammation) PAR1->Effect Mediates KO_Model PAR1 Knockout Model KO_Model->PAR1 Confirms Dependence

Caption: Logical relationship between this compound, PAR1, and the observed biological effect.

References

Comparative Potency of TFLLR-NH2 Across Various Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potency of a selective Protease-Activated Receptor 1 (PAR1) agonist like TFLLR-NH2 is critical for designing and interpreting experiments. This guide provides a comparative analysis of this compound potency in different cell lines, supported by experimental data and detailed protocols.

This compound is a synthetic pentapeptide that acts as a selective agonist for PAR1, a G protein-coupled receptor involved in diverse physiological and pathological processes, including thrombosis, inflammation, and cancer progression. It mimics the "tethered ligand" that is unmasked upon proteolytic cleavage of the receptor by proteases like thrombin, thereby activating downstream signaling pathways. The potency of this compound, typically measured as the half-maximal effective concentration (EC50), can vary depending on the cell type and the specific signaling pathway being assayed.

Data Presentation: A Comparative Overview of this compound Potency

The following table summarizes the reported potency of this compound in various cell lines and primary cells. The data highlights the cell-specific efficacy of this PAR1 agonist.

Cell Line/TypeAssay TypePotency (EC50)Reference
Cultured Rat Dorsal Root Ganglion NeuronsCalcium Mobilization1.9 µM[1]
Human PlateletsPlatelet Aggregation3.9 µM

Note: While this compound has been used to study PAR1 activation in other cell lines, such as the human colon adenocarcinoma cell line SW620 and human umbilical vein endothelial cells (HUVECs), specific EC50 values from dose-response studies were not consistently reported in the reviewed literature.[2][3][4]

Experimental Protocols

The determination of this compound potency relies on robust functional assays that measure cellular responses following PAR1 activation. The most common methods are detailed below.

Calcium Mobilization Assay

This assay is widely used to determine the potency of PAR1 agonists by measuring the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation, a direct consequence of the Gαq/11 signaling pathway.[5]

Experimental Workflow:

G cluster_0 Calcium Mobilization Assay a Cell Seeding b Dye Loading (e.g., Fluo-4 AM) a->b c Incubation b->c d Baseline Fluorescence Measurement c->d e This compound Addition d->e f Kinetic Fluorescence Measurement e->f g Data Analysis (EC50 Calculation) f->g

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Cells endogenously expressing PAR1 or transfected with the receptor are seeded into 96-well black, clear-bottom microplates and cultured to an appropriate confluency.[5]

  • Dye Loading: The culture medium is replaced with a buffered salt solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated in the dark at 37°C to allow for dye uptake.[5]

  • Wash: The cells are gently washed to remove any excess extracellular dye.

  • Agonist Preparation: A serial dilution of this compound is prepared in the assay buffer.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of the agonist.

  • Agonist Addition and Kinetic Reading: The prepared this compound solutions are added to the wells, and the fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.[5]

  • Data Analysis: The peak fluorescence response for each concentration of this compound is determined. The EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response, is calculated by fitting the dose-response data to a sigmoidal curve.[5]

Platelet Aggregation Assay

This assay measures the ability of a PAR1 agonist to induce the aggregation of platelets, a key physiological response to PAR1 activation.

Experimental Workflow:

G cluster_0 Platelet Aggregation Assay a Whole Blood Collection b Platelet-Rich Plasma (PRP) Preparation a->b c Aggregometer Setup b->c d This compound Addition c->d e Light Transmittance Measurement d->e f Data Analysis (Aggregation %) e->f

Caption: Workflow for a platelet aggregation assay.

Detailed Methodology:

  • Blood Collection: Fresh whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).[5]

  • Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed to separate the platelet-rich plasma.[5]

  • Aggregometry: The PRP is placed in a specialized cuvette within a light-transmission aggregometer.

  • Agonist Addition: A known concentration of this compound is added to the PRP to induce platelet aggregation.

  • Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.[5]

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. By testing a range of this compound concentrations, a dose-response curve can be generated to determine the EC50.[5]

Signaling Pathways of this compound

Activation of PAR1 by this compound initiates a cascade of intracellular signaling events through the coupling of heterotrimeric G proteins. The primary signaling pathways include:

  • Gαq/11 Pathway: This is often the canonical pathway for PAR1 activation, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5]

  • Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is crucial for cytoskeletal rearrangements and changes in cell shape.

  • Gαi Pathway: PAR1 can also couple to Gαi, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5]

G cluster_0 PAR1 Signaling Pathways TFLLR This compound PAR1 PAR1 TFLLR->PAR1 Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 Gi Gαi PAR1->Gi PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA cAMP ↓ cAMP AC->cAMP Ca_PKC Ca²⁺ Release + PKC Activation IP3_DAG->Ca_PKC Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton CellularResponse Cellular Response cAMP->CellularResponse Ca_PKC->CellularResponse Cytoskeleton->CellularResponse

Caption: Signaling pathways activated by this compound.

References

Validating TFLLR-NH2 Activity: A Comparative Guide to Using Negative Control Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Protease-Activated Receptor 1 (PAR1) agonist, TFLLR-NH2, with its corresponding negative control peptide. The objective is to offer a clear framework for validating the specific activity of this compound in experimental settings. This document outlines the underlying signaling pathways, presents supporting experimental data, and provides detailed protocols for key validation assays.

Understanding PAR1 Activation by this compound

Protease-Activated Receptor 1 (PAR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis, inflammation, and vascular biology.[1] Its unique activation mechanism involves the proteolytic cleavage of its N-terminus by proteases like thrombin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate signaling.[1] The synthetic pentapeptide this compound mimics this tethered ligand, allowing for direct activation of PAR1 without the need for proteolytic enzymes.[2]

Upon binding, this compound induces a conformational change in PAR1, leading to the activation of multiple downstream signaling cascades through various G-proteins, including Gq/11, G12/13, and Gi, as well as through β-arrestin pathways.[1][3]

The Importance of a Negative Control

To ensure that the observed cellular responses are specifically due to PAR1 activation by this compound and not due to non-specific peptide effects, it is crucial to use a negative control peptide. An ideal negative control should have a similar amino acid composition but a sequence that does not activate the receptor. For this compound, a commonly used and effective negative control is the reverse-sequence peptide, RLLFT-NH2 . Another strategy is to use a scrambled peptide with the same amino acid composition but in a random order.

This guide will focus on the comparison between this compound and its reverse-sequence peptide, RLLFT-NH2.

Quantitative Comparison of Peptide Activity

The activity of this compound and the inactivity of its negative control can be quantified using various cellular assays. The most common are calcium mobilization and platelet aggregation assays.

Table 1: Comparative Activity of this compound and Negative Control Peptide

PeptideSequenceAssay TypeKey ParameterResult
This compound Thr-Phe-Leu-Leu-Arg-NH2Calcium MobilizationEC₅₀~1.9 µM
RLLFT-NH2 Arg-Leu-Leu-Phe-Thr-NH2Calcium MobilizationActivityNo significant increase in intracellular calcium
This compound Thr-Phe-Leu-Leu-Arg-NH2Platelet AggregationActivityInduces platelet aggregation
Scrambled Peptide e.g., RTARSLRRRFTPlatelet AggregationActivityNo platelet aggregation observed

Note: The EC₅₀ value for this compound is a representative value from the literature. It is important to note that direct side-by-side quantitative data for this compound and RLLFT-NH2 in the same experimental setting is not always available. However, the principle of using a reverse or scrambled peptide as a negative control is a standard and validated scientific practice.

Signaling Pathways and Experimental Validation

To visually understand the mechanism of action and the experimental approach to its validation, the following diagrams are provided.

PAR1_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TFLLR This compound (Agonist) PAR1 PAR1 Receptor TFLLR->PAR1 Binds and Activates RLLFT RLLFT-NH2 (Negative Control) RLLFT->PAR1 Does Not Bind/Activate No_Response No Cellular Response Gq Gq Protein PAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response

Caption: PAR1 signaling pathway activation by this compound and the inhibitory role of the negative control peptide.

Experimental_Workflow cluster_assay Validation Assay Workflow cluster_peptides Peptide Addition start Start prep_cells Prepare Cells (e.g., Platelets or PAR1-expressing cells) start->prep_cells load_dye Load with Ca²⁺ Indicator (e.g., Fluo-4 AM) prep_cells->load_dye add_peptides Add Peptides load_dye->add_peptides measure_response Measure Response (Fluorescence or Light Transmission) add_peptides->measure_response TFLLR This compound RLLFT RLLFT-NH2 Vehicle Vehicle Control analyze Analyze Data (Dose-Response Curve) measure_response->analyze end End analyze->end

Caption: General experimental workflow for validating this compound activity using a negative control.

Experimental Protocols

Detailed methodologies for the two primary assays used to validate this compound activity are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ([Ca²⁺]i) following PAR1 activation.

Materials:

  • PAR1-expressing cells (e.g., HEK293 cells transfected with PAR1, or primary endothelial cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound and RLLFT-NH2 peptides

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Culture: Seed PAR1-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS/HEPES buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, gently wash the cells twice with 100 µL of HBSS/HEPES buffer to remove extracellular dye. Leave 100 µL of buffer in each well.

  • Peptide Preparation: Prepare serial dilutions of this compound and a high-concentration solution of RLLFT-NH2 in HBSS/HEPES buffer.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader set to excite at 494 nm and measure emission at 516 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the peptide solutions into the wells and immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is proportional to the increase in [Ca²⁺]i.

    • For this compound, plot the peak ΔRFU against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

    • For RLLFT-NH2, compare the ΔRFU to the vehicle control to confirm a lack of response.

Platelet Aggregation Assay

This assay measures the ability of this compound to induce the aggregation of platelets, a primary physiological response to PAR1 activation.

Materials:

  • Freshly drawn human whole blood from healthy, consenting donors

  • 3.2% or 3.8% sodium citrate (B86180) anticoagulant

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

  • This compound and RLLFT-NH2 (or scrambled control) peptides

  • Saline solution (0.9% NaCl)

Protocol:

  • PRP and PPP Preparation:

    • Collect whole blood into citrate tubes.

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.

  • Aggregometer Setup:

    • Turn on the aggregometer and allow it to warm up.

    • Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

  • Aggregation Measurement:

    • Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer.

    • Allow the PRP to equilibrate for a few minutes.

    • Add a small volume (e.g., 50 µL) of the this compound solution (at various concentrations), RLLFT-NH2, or saline (vehicle control) to the cuvette.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The extent of platelet aggregation is measured as the maximum percentage change in light transmission.

    • Generate a dose-response curve for this compound by plotting the percentage of aggregation against the peptide concentration.

    • Confirm that RLLFT-NH2 and the vehicle control do not induce significant platelet aggregation.

By following these protocols and utilizing a proper negative control, researchers can confidently validate the specific PAR1-mediated activity of this compound, ensuring the reliability and accuracy of their experimental findings.

References

A Comparative Analysis of TFLLR-NH2 and Thrombin in Protease-Activated Receptor 1 (PAR1) Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dose-response characteristics of the synthetic peptide TFLLR-NH2 and the endogenous protease thrombin in the activation of Protease-Activated Receptor 1 (PAR1). This analysis is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate agonist for their specific experimental needs.

Dose-Response Comparison

The potency of this compound and thrombin in activating PAR1 is typically quantified by their half-maximal effective concentration (EC50). This value represents the concentration of the agonist that elicits 50% of the maximal response in a given assay, with a lower EC50 value indicating higher potency. The following table summarizes the reported EC50 values for both agonists in PAR1-mediated intracellular calcium mobilization.

AgonistEC50 (Molar Concentration)Cell TypeAssayCitation
This compound1.9 x 10⁻⁶ M (1.9 µM)Cultured NeuronsIntracellular Calcium ([Ca²⁺]i) Mobilization[1][2]
Thrombin6.5 x 10⁻⁷ M (0.65 µM)Cultured NeuronsIntracellular Calcium ([Ca²⁺]i) Mobilization[2]

Note on Data Interpretation: The provided EC50 values are derived from studies using cultured neurons. Direct comparison of potency should be made with caution, as EC50 values can vary depending on the cell type, receptor expression levels, and specific experimental conditions. The EC50 for thrombin was converted from 24 µg/ml using a molecular weight of approximately 37 kDa.

Mechanism of Action and Signaling Pathway

Both this compound and thrombin activate PAR1, a G-protein coupled receptor (GPCR), but through distinct mechanisms. Thrombin, a serine protease, cleaves the N-terminal extracellular domain of PAR1 to unmask a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling.[2] this compound is a synthetic peptide that mimics this tethered ligand, directly binding to and activating PAR1 without the need for proteolytic cleavage.

Upon activation, PAR1 couples to several heterotrimeric G-proteins, primarily Gαq/11, Gα12/13, and Gαi. The canonical signaling pathway leading to calcium mobilization is mediated by Gαq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.

PAR1_Signaling_Pathway Thrombin Thrombin PAR1_inactive PAR1 (Inactive) Thrombin->PAR1_inactive Cleavage TFLLR This compound TFLLR->PAR1_inactive Binding PAR1_active PAR1 (Active) Gq Gαq PAR1_active->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ ER->Ca Release Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture PAR1-expressing cells (e.g., HEK293, Endothelial cells) cell_seeding 2. Seed cells into a 96-well black, clear-bottom plate cell_culture->cell_seeding dye_loading 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_seeding->dye_loading agonist_prep 4. Prepare serial dilutions of this compound or Thrombin dye_loading->agonist_prep baseline 5. Measure baseline fluorescence agonist_prep->baseline agonist_add 6. Add agonist to wells baseline->agonist_add kinetic_read 7. Measure fluorescence kinetically using a plate reader agonist_add->kinetic_read calc_response 8. Calculate peak fluorescence response over baseline kinetic_read->calc_response dose_response 9. Plot response vs. agonist concentration calc_response->dose_response ec50 10. Determine EC50 from the sigmoidal dose-response curve dose_response->ec50

References

Independent Validation of TFLLR-NH2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the synthetic peptide TFLLR-NH2 serves as a critical tool for investigating the complex signaling pathways of Protease-Activated Receptor 1 (PAR-1). This guide provides an objective comparison of this compound with endogenous thrombin, supported by experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of its utility in research.

Enhanced Specificity and Direct Action

This compound is a synthetic peptide designed to mimic the "tethered ligand" that is exposed after thrombin cleaves PAR-1, enabling direct and selective activation of this receptor.[1][2] This contrasts with endogenous thrombin, a serine protease that plays a central role in hemostasis by converting fibrinogen to fibrin, but also activates other members of the PAR family, such as PAR-3 and PAR-4.[1] The promiscuity of thrombin can confound experimental results, making it challenging to attribute an observed effect solely to PAR-1 activation.[1] this compound overcomes this by acting as a direct and selective PAR-1 agonist, allowing for the unambiguous study of PAR-1-mediated cellular responses.[1][2][3]

By comparing the cellular effects of this compound with those of thrombin, researchers can distinguish between PAR-1-dependent and PAR-1-independent actions of thrombin.[1][2] For instance, while both can induce edema, the underlying mechanisms may differ, with thrombin's pro-inflammatory effects being partly mediated through mast cell-dependent pathways independent of PAR-1 activation.[1]

Comparative Experimental Data

The following tables summarize quantitative data from studies comparing the effects of this compound and endogenous thrombin in various experimental models.

Table 1: Effects on Vascular Tone in Human Umbilical Artery

AgonistConcentrationMean Net Maximal Inhibition (MMI)
Thrombin3 units/mL53.05% (SEM = 1.43)
This compound10⁻⁶ M61.50% (SEM = 1.43)
Data from[1]

Table 2: Calcium Mobilization in Cultured Dorsal Root Ganglion Neurons

AgonistEC₅₀
Thrombin24 µg/ml⁻¹
This compound1.9 µM
Data from[1][3]

Table 3: Induction of Edema in Rat Paw

AgonistDoseIncrease in Paw Volume (mL over basal at 1h)
Thrombin5 U~0.14 ± 0.02
This compound100 µg~0.51 ± 0.03
Data from[1]
Signaling Pathways and Experimental Workflow

Activation of PAR-1 by this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), PAR-1 activation primarily engages Gαq/11, Gα12/13, and Gαi protein families.[2]

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Cellular Response This compound This compound PAR-1 PAR-1 This compound->PAR-1 binds Gq/11 Gq/11 PAR-1->Gq/11 G12/13 G12/13 PAR-1->G12/13 Gi Gi PAR-1->Gi PLC PLC Gq/11->PLC activates RhoGEF RhoGEF G12/13->RhoGEF activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase inhibits IP3 & DAG IP3 & DAG PLC->IP3 & DAG RhoA RhoA RhoGEF->RhoA cAMP cAMP Adenylyl Cyclase->cAMP Ca2+ release Ca2+ release IP3 & DAG->Ca2+ release Cytoskeletal Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal Rearrangement Cellular Proliferation Cellular Proliferation cAMP->Cellular Proliferation

Canonical PAR-1 signaling pathway.

A general experimental workflow for comparing the effects of different agonists on a biological system is depicted below.

Experimental_Workflow Start Start Prepare_System Prepare Biological System (e.g., cell culture, isolated tissue) Start->Prepare_System Add_Agonist Add Agonist Prepare_System->Add_Agonist Thrombin Thrombin Add_Agonist->Thrombin This compound This compound Add_Agonist->this compound Measure_Response Measure Biological Response (e.g., Ca2+ imaging, aggregation) Thrombin->Measure_Response This compound->Measure_Response Analyze_Data Data Analysis and Comparison Measure_Response->Analyze_Data End End Analyze_Data->End

General experimental workflow for comparing agonist effects.[1]

Detailed Experimental Protocols

Vascular Tone Assessment in Human Umbilical Artery
  • Tissue Preparation: Rings of human umbilical artery are mounted in organ baths containing Physiological Salt Solution (PSS), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.[1]

  • Agonist Addition: Concentration-effect experiments are performed by cumulative additions of either thrombin (e.g., 0.5, 1, 2, 3 units/mL) or this compound (e.g., 10⁻⁹ to 10⁻⁶ M) to the tissue bath at 20-minute intervals.[1]

  • Data Analysis: The contractile or relaxant responses are measured and used to calculate the mean net maximal inhibition (MMI).

Calcium Imaging in Cultured Neurons
  • Cell Culture: Dorsal root ganglion (DRG) neurons are cultured on coverslips.[1]

  • Fluorescent Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[1][4]

  • Agonist Stimulation: Cultured neurons are challenged with varying concentrations of thrombin or this compound.[1][4]

  • Data Acquisition: The change in fluorescence ratio is continuously monitored to measure the increase in intracellular calcium.[4]

  • Data Analysis: The peak increase in intracellular Ca²⁺ is calculated for each agonist concentration, and the EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.[4]

In Vivo Plasma Extravasation (Evans Blue Assay)
  • Animal Preparation: Mice are anesthetized.[3][5]

  • Injection: Saline or this compound (e.g., 3 μmol/kg) is co-injected with Evans blue dye into the lateral tail vein.[3][5]

  • Perfusion and Tissue Collection: After a set time (e.g., 10 minutes), animals are perfused with saline, and tissues of interest are excised.[3][5]

  • Dye Extraction and Quantification: The Evans blue dye is extracted from the tissues using formamide, and the amount is measured spectrophotometrically at 650 nm.[3][5]

Platelet Aggregation Assay
  • Blood Collection and Preparation: Fresh whole blood is drawn into tubes containing an anticoagulant. Platelet-Rich Plasma (PRP) is prepared by low-speed centrifugation.[2]

  • Aggregometry: A sample of PRP is placed in a light transmission aggregometer.[2]

  • Agonist Addition: this compound is added to the PRP sample.[2]

  • Measurement and Analysis: As platelets aggregate, the change in light transmission is recorded over time, and the extent of aggregation is quantified.[2]

References

Safety Operating Guide

Proper Disposal Procedures for TFLLR-NH2: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides comprehensive, step-by-step procedures for the safe disposal of TFLLR-NH2, a selective PAR1 agonist. Adherence to these protocols is crucial for maintaining a safe research environment and ensuring regulatory compliance.

This compound, a peptide amide with the sequence Thr-Phe-Leu-Leu-Arg-NH2, is a valuable tool in studying the physiological and pathological roles of Protease-Activated Receptor 1 (PAR1).[1] While Safety Data Sheets (SDS) for this compound do not classify it as a hazardous substance, proper disposal is a critical component of responsible laboratory practice. All laboratory chemical waste should be managed in a way that minimizes environmental impact and ensures the safety of all personnel.

Quantitative Data on this compound Activity

The following table summarizes key quantitative data regarding the biological activity of this compound, providing a reference for its potency in relevant assays.

Assay TypeParameterValueCell/Tissue Type
Calcium MobilizationEC501.9 µMCultured Neurons
Calcium MobilizationPeak [Ca2+]i196.5 ± 20.4 nM (at 10 µM)Cultured Neurons
VasodilationMean Net Maximal Inhibition61.50% (at 1 µM)Human Umbilical Artery

Disposal of this compound: A Step-by-Step Protocol

The following procedures are based on general best practices for the disposal of non-hazardous peptide and chemical waste in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing appropriate PPE, including:

  • Nitrile gloves

  • Safety glasses or goggles

  • A laboratory coat

2. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, such as unused peptide, contaminated pipette tips, empty vials, and gloves, should be collected in a designated, leak-proof hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and should specify the contents (e.g., "Solid waste contaminated with this compound").

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not pour peptide solutions down the drain.

3. Container Management:

  • Use only appropriate and compatible containers for waste storage. Plastic containers are generally preferred.

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

4. Final Disposal:

  • Do not dispose of this compound in the regular trash or pour it down the sink.

  • All chemical waste, including that containing this compound, must be disposed of through your institution's Environmental Health & Safety (EH&S) department.

  • Contact your EH&S office to schedule a pickup for your hazardous waste containers. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.

5. Empty Container Disposal:

  • An empty vial that previously contained this compound can be disposed of as regular trash only after it has been triple-rinsed with a suitable solvent (e.g., water or an appropriate buffer).

  • The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.

  • Before discarding the empty, rinsed container, deface or remove the original label to avoid confusion.

Experimental Protocol: In Vitro Platelet Aggregation Assay Using this compound

This protocol details the methodology for a platelet aggregation assay, a common experiment utilizing this compound to study PAR1 activation in platelets.

Objective: To measure the ability of this compound to induce platelet aggregation in vitro.

Materials:

  • Fresh whole blood from healthy donors, collected in tubes containing 3.2% sodium citrate (B86180).

  • This compound stock solution and serial dilutions.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect fresh whole blood in tubes containing 3.2% sodium citrate as an anticoagulant.[2]

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.[3][4]

    • Carefully transfer the upper layer (PRP) to a new tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP (the supernatant).[5]

  • Platelet Aggregation Assay:

    • Pre-warm the PRP samples to 37°C.

    • Place a cuvette containing a specific volume of PRP into the light transmission aggregometer and establish a baseline reading.

    • Add a known concentration of this compound to the PRP sample.

    • Record the change in light transmission over time as the platelets aggregate. Increased light transmission corresponds to increased platelet aggregation.

    • The extent of platelet aggregation is typically quantified as the maximum percentage change in light transmission.

  • Data Analysis:

    • Generate a dose-response curve by plotting the maximum platelet aggregation against the concentration of this compound.

    • From this curve, key parameters such as the EC50 (the concentration of agonist that gives half-maximal response) can be determined.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Collect Whole Blood (3.2% Sodium Citrate) PRP_Centrifugation Low-Speed Centrifugation (e.g., 200 x g) Blood_Collection->PRP_Centrifugation PRP_Isolation Isolate Platelet-Rich Plasma (PRP) PRP_Centrifugation->PRP_Isolation PPP_Centrifugation High-Speed Centrifugation (e.g., 1500 x g) PRP_Centrifugation->PPP_Centrifugation Assay_Setup Pre-warm PRP to 37°C Establish Baseline in Aggregometer PRP_Isolation->Assay_Setup PPP_Isolation Isolate Platelet-Poor Plasma (PPP) PPP_Centrifugation->PPP_Isolation Agonist_Addition Add this compound to PRP Assay_Setup->Agonist_Addition Data_Recording Record Light Transmission Agonist_Addition->Data_Recording Quantification Quantify Max % Aggregation Data_Recording->Quantification Dose_Response Generate Dose-Response Curve Quantification->Dose_Response EC50_Determination Determine EC50 Dose_Response->EC50_Determination

Workflow for In Vitro Platelet Aggregation Assay.

This compound and the PAR1 Signaling Pathway

This compound acts as a selective agonist for PAR1, a G-protein coupled receptor (GPCR). It mimics the "tethered ligand" that is unmasked following the proteolytic cleavage of the N-terminal domain of PAR1 by thrombin. This activation triggers a cascade of intracellular signaling events.

Upon binding of this compound, PAR1 couples to several heterotrimeric G-proteins, primarily Gαq/11 and Gα12/13.

  • Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • Gα12/13 Pathway: This pathway activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeleton rearrangement and cell shape change.

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling TFLLR_NH2 This compound PAR1 PAR1 Receptor TFLLR_NH2->PAR1 activates Gq Gαq/11 PAR1->Gq couples to G1213 Gα12/13 PAR1->G1213 couples to PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

Simplified PAR1 Signaling Pathway Activated by this compound.

By providing this essential safety and logistical information, we aim to be your preferred source for laboratory safety and chemical handling, building trust by delivering value beyond the product itself.

References

Personal protective equipment for handling TFLLR-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like TFLLR-NH2 is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While specific toxicological properties of this compound have not been thoroughly investigated, it is recommended to exercise due care.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[3]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[4] Consider double-gloving for added protection, especially when handling concentrated solutions.[3][5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][5]
Respiratory Protection Respirator/Dust MaskNecessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[1][3] The type of respirator should be selected based on a risk assessment.[3]

Operational Plan: Step-by-Step Handling and Storage

Proper handling and storage are critical for maintaining the stability and integrity of this compound.

Receiving and Storage:

  • Upon receipt, store the lyophilized peptide at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container.[3]

  • Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[3][5]

Reconstitution and Aliquoting:

  • Preparation: Ensure a clean and uncluttered designated work area.[1]

  • Don PPE: Put on all required PPE, including a lab coat, safety goggles, and gloves.[1]

  • Weighing: If weighing the lyophilized powder, do so in a controlled environment to minimize dust creation and exposure to air.[1][5]

  • Reconstitution: Add the appropriate solvent slowly to the vial. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by dilution with an aqueous buffer.[3] Cap the container securely before mixing.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is best to aliquot the peptide solution into single-use vials for storage.[1]

  • Storage of Solutions: Store aliquoted solutions at -20°C or below.[1]

Workflow for Handling this compound

cluster_receiving Receiving and Storage cluster_preparation Preparation for Use cluster_handling Handling and Reconstitution cluster_storage_solution Solution Storage Receive Receive Shipment Store Store at -20°C or -80°C in a desiccated, dark place Receive->Store Equilibrate Equilibrate to Room Temperature in Desiccator Store->Equilibrate Don_PPE Don Appropriate PPE Equilibrate->Don_PPE Weigh Weigh Lyophilized Powder Don_PPE->Weigh Reconstitute Reconstitute with Solvent Weigh->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Store_Solution Store Aliquots at -20°C or below Aliquot->Store_Solution

Caption: Workflow for the safe handling and preparation of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Protocol:

  • Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.[3]

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[3]

  • Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2] Always observe all federal, state, and local environmental regulations.[2]

Disposal Workflow

cluster_collection Waste Collection cluster_disposal Disposal Procedure Unused Unused/Expired Peptide Waste_Container Designated Hazardous Waste Container Unused->Waste_Container Contaminated Contaminated Materials (Gloves, Tips, Vials) Contaminated->Waste_Container Seal Securely Seal Container Waste_Container->Seal Incinerate Chemical Incineration Seal->Incinerate Regulations Follow Local Regulations Incinerate->Regulations

Caption: Step-by-step procedure for the safe disposal of this compound waste.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures:

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4][6]

  • Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4][6]

  • Following Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[4][6]

  • Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][6]

Spill Response:

  • Evacuate: Evacuate personnel to safe areas.[4][6]

  • Ventilate: Ensure adequate ventilation.[4][6]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]

  • Clean Up: Sweep up, place in a bag, and hold for waste disposal. Avoid raising dust.[2] Use spark-proof tools and explosion-proof equipment.[4][6]

  • Decontaminate: Wipe down all surfaces and equipment with an appropriate cleaning agent.[1]

Emergency Response for a Spill

cluster_response Immediate Actions cluster_cleanup Cleanup and Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Cleanup Sweep and Collect Waste Contain->Cleanup Decontaminate Decontaminate Surfaces Cleanup->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Emergency response workflow for a this compound spill.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。